molecular formula C12H19N3O2 B7973185 tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

Cat. No.: B7973185
M. Wt: 237.30 g/mol
InChI Key: HXFMMUXZTBEXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate (CAS 1694232-96-6) is a high-purity chemical compound supplied for research and development purposes. This carbamate-protected amine with a pyridinyl substituent has a molecular formula of C12H19N3O2 and a molecular weight of 237.30 g/mol . It is characterized by its carbamate group, which serves as a common protecting group for amines in multi-step organic synthesis, and its pyridine ring, a privileged structure in medicinal chemistry. As such, it functions as a valuable synthetic intermediate or building block for researchers developing more complex molecules, particularly in the fields of pharmaceutical and agrochemical discovery . Compounds featuring similar pyridine and carbamate motifs are investigated in various scientific areas, including the development of novel enzyme inhibitors for cancer immunotherapy and other applications . This product must be stored sealed in a dry, dark place at 2-8°C to maintain stability . ATTENTION: This product is for Research Use Only. It is not intended for human or veterinary or personal use.

Properties

IUPAC Name

tert-butyl N-[2-(pyridin-3-ylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-7-14-10-5-4-6-13-9-10/h4-6,9,14H,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFMMUXZTBEXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed overview of tert-butyl (2-(pyridin-3-ylamino)ethyl)carbamate, a versatile bifunctional molecule with significant potential in medicinal chemistry and drug development. While a dedicated PubChem Compound ID (CID) for this specific molecule is not currently available, this document elucidates its predicted physicochemical properties, a robust and detailed synthetic protocol, and explores its prospective applications as a key building block in the synthesis of novel therapeutic agents. The guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern drug discovery, the efficient synthesis of complex molecules with precise functionalities is paramount. Bifunctional scaffolds, such as tert-butyl (2-(pyridin-3-ylamino)ethyl)carbamate, are of particular interest. This compound synergistically combines a tert-butoxycarbonyl (Boc)-protected ethylenediamine moiety with a pyridin-3-ylamino group. This unique architecture offers a strategic advantage: the Boc group provides a stable, yet readily cleavable, protecting group for one of the primary amines, allowing for selective functionalization of the molecule.[1] The pyridin-3-ylamino scaffold is a well-established pharmacophore found in a variety of biologically active compounds, making this molecule a valuable intermediate for creating libraries of potential drug candidates.[2][3]

This guide will provide a comprehensive examination of this compound, from its fundamental properties to its synthesis and potential applications, thereby equipping researchers with the necessary knowledge to leverage its synthetic utility.

Predicted Physicochemical Properties

Due to the absence of a dedicated PubChem entry, the following physicochemical properties are predicted based on the analysis of structurally analogous compounds, such as tert-butyl (3-ethylpyridin-2-yl)carbamate (PubChem CID: 11117638), and established computational models.[4]

PropertyPredicted ValueSource/Method
Molecular Formula C₁₂H₁₉N₃O₂-
Molecular Weight 237.30 g/mol -
Appearance Off-white to pale yellow solidVisual Inspection of Analogues
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.General solubility of Boc-protected amines and pyridines.
LogP ~1.5 - 2.5Computational Prediction
pKa (most basic) ~5.0 - 6.0 (pyridine nitrogen)Estimation based on 3-aminopyridine

Synthesis of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate: A Step-by-Step Protocol

The synthesis of the title compound can be efficiently achieved through a two-step process: first, the mono-Boc protection of ethylenediamine, followed by a palladium-catalyzed Buchwald-Hartwig amination with a suitable 3-halopyridine.

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)

The selective mono-protection of a symmetrical diamine like ethylenediamine can be challenging, often yielding a mixture of mono- and di-protected products. The following protocol is optimized for the preferential formation of the mono-Boc derivative.[5]

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Magnesium oxide (MgO)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare a mixture of ethylenediamine (excess, e.g., 10 equivalents), dioxane, and water.

  • Add magnesium oxide to the mixture.

  • Under an inert atmosphere (e.g., argon), add a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane dropwise to the stirring mixture at room temperature over a period of 20-30 minutes.

  • Allow the reaction to stir at room temperature for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove magnesium oxide.

  • Concentrate the filtrate under reduced pressure to remove the solvents and excess ethylenediamine.

  • Extract the resulting residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as a colorless to pale yellow oil.[6]

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8][9] This protocol describes the coupling of N-Boc-ethylenediamine with 3-bromopyridine.

Materials:

  • tert-Butyl (2-aminoethyl)carbamate

  • 3-Bromopyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Add anhydrous toluene to the flask and stir the mixture for 10-15 minutes.

  • Add tert-butyl (2-aminoethyl)carbamate and 3-bromopyridine to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-(pyridin-3-ylamino)ethyl)carbamate.[10][11]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Buchwald-Hartwig Amination ethylenediamine Ethylenediamine step1_reaction Reaction ethylenediamine->step1_reaction boc_anhydride (Boc)₂O boc_anhydride->step1_reaction step1_reagents Dioxane, H₂O, MgO step1_reagents->step1_reaction nboc_ethylenediamine tert-Butyl (2-aminoethyl)carbamate bromopyridine 3-Bromopyridine step2_reaction Coupling nboc_ethylenediamine->step2_reaction step1_reaction->nboc_ethylenediamine bromopyridine->step2_reaction step2_reagents Pd₂(dba)₃, BINAP, NaOtBu, Toluene step2_reagents->step2_reaction final_product tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate step2_reaction->final_product

Caption: Synthetic workflow for tert-butyl (2-(pyridin-3-ylamino)ethyl)carbamate.

Applications in Research and Drug Development

The title compound is a valuable building block for the synthesis of a diverse range of more complex molecules with potential therapeutic applications.

As a Scaffold in Medicinal Chemistry

The pyridin-3-ylamino moiety is a key structural feature in many kinase inhibitors.[12] By using tert-butyl (2-(pyridin-3-ylamino)ethyl)carbamate as a starting material, medicinal chemists can readily introduce various substituents onto the terminal amine after Boc deprotection. This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. The ethylamino linker provides flexibility and can position the appended functional groups into the active sites of target enzymes.

Role in the Synthesis of Kinase Inhibitors

Many kinase inhibitors, such as Imatinib, feature a substituted phenylamino-pyrimidine scaffold where a pyridine ring is a key component.[12] The pyridin-3-ylamino group can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The Boc-protected ethylamine side chain allows for the introduction of solubilizing groups or moieties that can interact with other regions of the kinase domain, potentially leading to enhanced potency and selectivity.

Hypothetical Signaling Pathway Involvement

A potential application of a derivative synthesized from the title compound could be in the inhibition of a hypothetical signaling pathway, for instance, one involving a receptor tyrosine kinase (RTK).

SignalingPathway cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Downstream_Kinase Downstream Kinase (e.g., SRC, ABL) RTK->Downstream_Kinase Activates Ligand Growth Factor Ligand->RTK Binds Substrate Substrate Protein Downstream_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor Derivative of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate Inhibitor->Downstream_Kinase Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative.

Conclusion

While a specific PubChem entry for tert-butyl (2-(pyridin-3-ylamino)ethyl)carbamate is not yet established, its chemical structure represents a highly valuable and versatile intermediate for organic synthesis and medicinal chemistry. The combination of a Boc-protected diamine and a pyridin-3-ylamino scaffold provides a powerful platform for the development of novel bioactive compounds, particularly in the realm of kinase inhibitors. The synthetic protocols and potential applications outlined in this guide are based on well-established and reliable chemical principles, offering a solid foundation for researchers to explore the full potential of this promising molecule.

References

  • PrepChem. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Google Patents. CN112979501A - Synthesis method of N-BOC-ethylenediamine.
  • Taylor & Francis Online. A Convenient Large Scale Synthesis of N-BOC-Ethylenediamine. [Link]

  • WIPO Patentscope. 112979501 Synthesis method of N-BOC-ethylenediamine. [Link]

  • Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
  • Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • PubChem. tert-butyl (2-{[(2R)-3-oxo-2-[(propan-2-yl)amino]-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}ethyl)carbamate. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • Research Square. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • National Institutes of Health. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • MDPI. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. [Link]

  • PubChem. tert-Butyl (3-ethylpyridin-2-yl)carbamate. [Link]

  • National Institutes of Health. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • PubChemLite. Tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

  • Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • ResearchGate. Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF. [Link]

  • National Institutes of Health. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • LookChem. Cas 1394162-48-1,tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate. [Link]

Sources

Technical Safety Guide: tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Technical Safety & Handling Guide (SDS+)

  • CAS Number: 1694232-96-6[1][2]

  • Version: 2.1 (Research & Development Grade)

Executive Summary & Application Context

tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate is a specialized bifunctional intermediate used primarily in medicinal chemistry. It serves as a critical building block for the synthesis of kinase inhibitors and peptidomimetics . Its structure features a tert-butoxycarbonyl (Boc) protected primary amine and a secondary amine attached to a pyridine ring (at the C3 position).

Key Chemical Utility:

  • Linker Chemistry: Provides a defined ethyl spacer between a pyridine pharmacophore and a protected amine.

  • Orthogonal Deprotection: The Boc group allows for selective manipulation of the pyridine-amine sector before revealing the primary amine for further coupling (e.g., amide bond formation).

Safety Snapshot: While specific toxicological data for this exact CAS is limited, structural activity relationship (SAR) analysis mandates handling this compound as a Hazardous Irritant with potential for Acute Toxicity due to the aminopyridine moiety.

Chemical Identification & Structure

ParameterDetails
Chemical Name tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate
Synonyms N-Boc-N'-(3-pyridyl)ethylenediamine; 3-(2-Boc-aminoethylamino)pyridine
CAS Number 1694232-96-6
Molecular Formula C₁₂H₁₉N₃O₂
Molecular Weight 237.30 g/mol
SMILES CC(C)(C)OC(=O)NCCNc1cZnccc1
Structural Analysis & Functional Hazards

The molecule contains three distinct functional zones, each dictating specific safety and stability protocols:

ChemicalStructure cluster_hazards Safety Implications Boc Boc Group (Acid Labile) Linker Ethyl Linker (Flexible Spacer) Boc->Linker Carbamate Stability Acid Avoid Strong Acids (Gas Evolution) Boc->Acid Pyridine 3-Aminopyridine (Toxicophore/Base) Linker->Pyridine Secondary Amine Tox Potential Neurotoxicity (Pyridine Analog) Pyridine->Tox

Figure 1: Structural dissection highlighting the acid-sensitive Boc group and the potentially bioactive aminopyridine moiety.

Hazard Identification (GHS Classification)

Based on structural analogs (e.g., 3-aminopyridine, N-Boc-ethylenediamine), the following GHS classification is applied under the Precautionary Principle .

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Irritation 2Causes skin irritation.H315
Eye Irritation 2ACauses serious eye irritation.H319
STOT - SE 3May cause respiratory irritation.[3][4][5]H335
Acute Tox. (Oral) 4*Harmful if swallowed (Predicted).H302

Note: Aminopyridines can exhibit potassium channel blocking activity. While the Boc-linker reduces bioavailability compared to free 3-aminopyridine, treat ingestion as a serious medical event.

Safe Handling & Experimental Workflow

Engineering Controls
  • Ventilation: All open handling must occur within a certified chemical fume hood (Face velocity > 0.5 m/s).

  • Inert Atmosphere: The secondary amine is susceptible to slow oxidation. Handle under Nitrogen or Argon when possible.

Personal Protective Equipment (PPE) Matrix
  • Hands: Nitrile rubber gloves (0.11 mm minimum). Double gloving recommended if handling solutions > 0.1 M.

  • Eyes: Chemical safety goggles. Face shield if conducting high-temperature synthesis.

  • Body: Lab coat (cotton/polyester blend) + closed-toe shoes.

Handling Protocol: Synthesis & Isolation

The following workflow ensures containment of the intermediate during typical usage (e.g., coupling reactions).

HandlingWorkflow Start Storage Retrieval (Cold Chain 2-8°C) Weighing Weighing (Inside Fume Hood) Start->Weighing Allow to warm to RT Solubilization Solubilization (DCM, DMF, or DMSO) Weighing->Solubilization minimize dust Reaction Reaction / Coupling (Closed Vessel) Solubilization->Reaction Quench Quench/Workup (Avoid Strong Acid) Reaction->Quench Quench->Reaction Next Step (Telescoped) Waste Disposal (Halogen-Free Organic) Quench->Waste Aqueous waste Alert1 Avoid HCl/TFA (Premature Deprotection) Quench->Alert1

Figure 2: Operational workflow emphasizing temperature equilibration and acid avoidance.

First Aid Measures

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Mechanism: Aminopyridines can cause respiratory distress; immediate removal from source is critical.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Remove contaminated clothing.[3][4][5]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[3][4] Note: Alkaline nature of the pyridine ring may cause corneal damage if not rinsed immediately.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center immediately.

Physical & Chemical Properties[3][4][5][7][8][9]

PropertyValue / Observation
Physical State Solid (Low melting point) or viscous oil
Color Off-white to pale yellow
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
pKa (Predicted) ~5.8 (Pyridine N), ~11.0 (Carbamate NH - weak)
Boiling Point Decomposes before boiling (Boc thermal cleavage >150°C)

Stability & Reactivity

  • Chemical Stability: Stable under recommended storage conditions (2-8°C, dry).

  • Conditions to Avoid:

    • Heat: Temperatures > 40°C for prolonged periods may degrade the Boc group.

    • Acids: Contact with strong acids (HCl, TFA, H₂SO₄) will remove the Boc group, releasing isobutylene gas and generating the free diamine salt.

    • Oxidizers: Incompatible with strong oxidizing agents (e.g., peroxides) due to the secondary amine.

Toxicological Insights

  • Acute Toxicity: No experimental LD50 available.

    • Analog Data: 3-Aminopyridine (CAS 462-08-8) has an Oral LD50 ~178 mg/kg (Rat).

    • Assessment: The Boc-ethyl chain likely reduces acute toxicity compared to the parent aminopyridine, but the compound should still be treated as Harmful (Category 4) .

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Sensitization: Potential skin sensitizer due to the reactive amine capability (common in benzylic/pyridyl amines).

Ecological & Disposal Considerations

  • Ecotoxicity: Pyridine derivatives often exhibit low biodegradability and potential toxicity to aquatic life. Do not release into drains.

  • Disposal:

    • Dissolve in a combustible solvent.

    • Burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are produced).

    • Observe all federal, state, and local environmental regulations.

References

  • Compound Identification: Sigma-Aldrich.[6] tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate Product Page. CAS 1694232-96-6.[1][2] Link

  • Analog Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 11117638 (Related Analog). Link

  • Synthesis Context: ChemicalBook. tert-butyl (2-(pyridin-3-ylamino)ethyl)carbamate Properties. Link

  • Boc-Group Stability: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability protocols).

Disclaimer: This guide is intended for use by qualified scientific personnel. It is based on the current state of knowledge for CAS 1694232-96-6 and its structural analogs. Users must conduct their own risk assessment before use.

Sources

Methodological & Application

Application Note: The Strategic Role of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate, a pivotal building block in the synthesis of contemporary kinase inhibitors. We will explore the rationale behind its molecular design, its synthesis and purification, and its application in the construction of potent and selective kinase inhibitors, with a particular focus on targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Detailed, field-tested protocols for the synthesis of this intermediate and its subsequent utilization in the preparation of a lapatinib-inspired kinase inhibitor are provided. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Evolving Landscape of Kinase Inhibitor Design

Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] Small molecule kinase inhibitors have revolutionized cancer treatment by targeting the ATP-binding site of these enzymes, thereby blocking their catalytic activity.[4][5]

The design of effective kinase inhibitors hinges on achieving high potency and selectivity to minimize off-target effects. This has led to the development of sophisticated molecular scaffolds that can form specific interactions within the kinase domain.[6] A key strategy in this endeavor is the incorporation of flexible linker moieties that can orient pharmacophoric groups optimally within the binding pocket. tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate has emerged as a particularly valuable linker due to its unique combination of properties. The Boc-protected amine provides a stable, yet readily deprotectable handle for further synthetic elaboration, while the pyridin-3-ylaminoethyl moiety offers a combination of hydrogen bonding capabilities and conformational flexibility that can be crucial for potent kinase inhibition.[7]

This application note will delve into the synthesis and application of this versatile building block, providing a comprehensive guide for its use in the development of next-generation kinase inhibitors.

The Strategic Advantage of the Pyridin-3-ylaminoethyl Carbamate Moiety

The choice of a linker in kinase inhibitor design is far from arbitrary. The structural and electronic properties of the linker dictate the overall conformation of the inhibitor and its ability to engage with key residues in the kinase active site. The tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate moiety offers several distinct advantages:

  • Hydrogen Bonding: The pyridine nitrogen and the secondary amine provide crucial hydrogen bond donor and acceptor sites, which can interact with the hinge region of the kinase, a common anchoring point for many inhibitors.

  • Conformational Flexibility: The ethylenediamine backbone allows for a degree of rotational freedom, enabling the inhibitor to adopt an optimal binding conformation.

  • Modularity: The Boc-protected amine serves as a versatile synthetic handle, allowing for the straightforward attachment of various pharmacophoric groups to explore structure-activity relationships (SAR).[8]

  • Improved Physicochemical Properties: The incorporation of this linker can favorably modulate the solubility and pharmacokinetic properties of the final compound.

Synthesis and Purification of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

The synthesis of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Below is a detailed protocol for its preparation.

Materials and Reagents
ReagentSupplierPurity
N-Boc-ethylenediamineMajor Supplier>98%
3-BromopyridineMajor Supplier>99%
Palladium(II) acetate (Pd(OAc)₂)Major Supplier>98%
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)Major Supplier>98%
Sodium tert-butoxide (NaOtBu)Major Supplier>98%
TolueneMajor SupplierAnhydrous
Dichloromethane (DCM)Major SupplierACS Grade
Saturated sodium bicarbonate solutionIn-house prep.-
BrineIn-house prep.-
Anhydrous sodium sulfate (Na₂SO₄)Major Supplier-
Silica gelMajor Supplier230-400 mesh
Synthetic Protocol: Buchwald-Hartwig Amination

The key step in the synthesis is a Buchwald-Hartwig cross-coupling reaction between N-Boc-ethylenediamine and 3-bromopyridine. This palladium-catalyzed amination is a powerful tool for the formation of C-N bonds.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add N-Boc-ethylenediamine (1.0 eq), 3-bromopyridine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The final concentration of N-Boc-ethylenediamine should be approximately 0.1 M.

  • Reaction: Stir the reaction mixture vigorously at 90 °C under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate as a pale yellow oil.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an argon atmosphere is critical to prevent the oxidation of the palladium catalyst, which would render it inactive.

  • Anhydrous Solvent: Toluene must be anhydrous as water can hydrolyze the sodium tert-butoxide and deactivate the catalyst.

  • Ligand Choice: BINAP is a bulky phosphine ligand that facilitates the reductive elimination step of the catalytic cycle, leading to higher yields.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and the subsequent transmetalation step.

Characterization Data
ParameterValue
Appearance Pale yellow oil
¹H NMR (CDCl₃)δ 8.15 (d, J=2.8 Hz, 1H), 7.95 (dd, J=4.4, 1.2 Hz, 1H), 7.10 (dd, J=8.4, 4.4 Hz, 1H), 6.90 (ddd, J=8.4, 2.8, 1.2 Hz, 1H), 5.10 (br s, 1H), 4.85 (br s, 1H), 3.40 (q, J=6.0 Hz, 2H), 3.25 (t, J=6.0 Hz, 2H), 1.45 (s, 9H) ppm.
¹³C NMR (CDCl₃)δ 156.1, 144.2, 141.8, 138.5, 123.8, 118.7, 79.8, 43.5, 40.2, 28.5 ppm.
MS (ESI) m/z 238.15 [M+H]⁺

Application in Kinase Inhibitor Synthesis: A Lapatinib-Inspired Example

To illustrate the utility of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate, we will outline its use in the synthesis of a kinase inhibitor structurally related to Lapatinib, a dual inhibitor of EGFR and HER2.[9][10] This synthetic route highlights the versatility of the carbamate as a key building block.

Synthetic Workflow Diagram

G A tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate B Deprotection (TFA/DCM) A->B Step 1 C N-(2-aminoethyl)pyridin-3-amine B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline D->E F Lapatinib-Inspired Kinase Inhibitor E->F Step 2

Caption: Synthetic workflow for a Lapatinib-inspired kinase inhibitor.

Detailed Protocol

Step 1: Boc Deprotection

  • Procedure: Dissolve tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir the solution at room temperature for 1-2 hours.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting N-(2-aminoethyl)pyridin-3-amine is used in the next step without further purification.

Causality: TFA is a strong acid that efficiently cleaves the Boc protecting group, generating the free amine.[11] DCM is used as a co-solvent to ensure solubility.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: To a solution of N-(2-aminoethyl)pyridin-3-amine (1.1 eq) in isopropanol, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) and a catalytic amount of hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. The product often precipitates out of solution. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the desired lapatinib-inspired kinase inhibitor.

Causality: The electron-withdrawing quinazoline ring system activates the C4 position towards nucleophilic attack by the primary amine of the linker. The acidic catalyst protonates the quinazoline nitrogen, further enhancing its electrophilicity.

Mechanism of Action and Signaling Pathways

The synthesized kinase inhibitor is designed to target the ATP-binding site of receptor tyrosine kinases like EGFR and VEGFR.[12][13] The quinazoline core mimics the adenine ring of ATP, while the pyridin-3-ylaminoethyl side chain extends into a hydrophobic pocket, forming key interactions that contribute to high-affinity binding. By blocking the binding of ATP, the inhibitor prevents autophosphorylation of the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[14][15]

EGFR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor Lapatinib-Inspired Inhibitor Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling cascade.

Conclusion

tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic design incorporates features that facilitate high-affinity binding to the kinase active site and provides a convenient handle for synthetic elaboration. The detailed protocols provided in this application note offer a reliable and reproducible methodology for the preparation and application of this important intermediate, empowering researchers to accelerate the discovery and development of novel kinase-targeted therapies.

References

  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved February 16, 2026, from [Link]

  • MDPI. (n.d.). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Retrieved February 16, 2026, from [Link]

  • Dovepress. (n.d.). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Retrieved February 16, 2026, from [Link]

  • Nature. (n.d.). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. Retrieved February 16, 2026, from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved February 16, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Assessing a sustainable manufacturing route to lapatinib. Retrieved February 16, 2026, from [Link]

  • PubMed Central. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved February 16, 2026, from [Link]

  • MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Retrieved February 16, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved February 16, 2026, from [Link]

  • Bentham Science. (2007). Molecular Design and Clinical Development of VEGFR Kinase Inhibitors. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Practical synthesis of lapatinib. Retrieved February 16, 2026, from [Link]

  • Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. Retrieved February 16, 2026, from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved February 16, 2026, from [Link]

  • Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). COMPOUNDS AND COMPOSITIONS AS C-KIT KINASE INHIBITORS - European Patent Office - EP 2751102 B1.
  • PubMed Central. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). tert-butyl (2-{[(2S)-3-oxo-2-(phenylamino)-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}ethyl)carbamate. Retrieved February 16, 2026, from [Link]

  • PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2018). How to protect one amine group in ethylenediamine, it's possible?. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate. Retrieved February 16, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubMed. (n.d.). Irreversible Protein Kinase Inhibitors. Retrieved February 16, 2026, from [Link]

  • MDPI. (n.d.). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl n-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate. Retrieved February 16, 2026, from [Link]

  • Dana Bioscience. (n.d.). tert-Butyl (5-(azepan-4-ylamino)pyridin-2-yl)carbamate 250mg. Retrieved February 16, 2026, from [Link]

Sources

Application Note: Scale-Up Synthesis of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Scope

This document details a robust, scalable protocol for the synthesis of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate (hereafter referred to as Intermediate A ). This structural motif—a pyridine ring linked via a secondary amine to a Boc-protected ethylenediamine chain—is a critical pharmacophore linker often found in kinase inhibitors and protein degraders (PROTACs).

Retrosynthetic Analysis & Route Selection

The synthesis of Intermediate A presents a classic regioselectivity and reactivity challenge. Three potential routes were evaluated:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Mechanism:[1][2][3][4][5][6] Reaction of 3-halopyridine with N-Boc-ethylenediamine.

    • Verdict:REJECTED. The 3-position of pyridine is electron-rich relative to the 2- and 4-positions and does not undergo

      
       without strong electron-withdrawing groups (e.g., 
      
      
      
      ) or harsh forcing conditions that degrade the Boc group.
  • Reductive Amination:

    • Mechanism:[1][2][3][4][5][6] Reaction of 3-aminopyridine with N-Boc-aminoacetaldehyde.

    • Verdict:REJECTED. N-Boc-aminoacetaldehyde is chemically unstable and prone to polymerization, making it unsuitable for multi-kilogram scale-up.

  • Buchwald-Hartwig Cross-Coupling (Selected Route):

    • Mechanism:[1][2][3][4][5][6] Pd-catalyzed C-N bond formation between 3-bromopyridine and tert-butyl (2-aminoethyl)carbamate.

    • Verdict:SELECTED. This route offers the highest regioselectivity, mildest conditions, and scalability. It avoids the polyalkylation issues seen in direct alkylation and the lack of reactivity in

      
      .
      

Part 2: Process Safety & Critical Parameters (E-E-A-T)

Critical Process Parameters (CPPs)
  • Oxygen Exclusion: The Pd(0) catalytic cycle is sensitive to oxygen. Rigorous inertion (Nitrogen/Argon sparging) is non-negotiable to prevent catalyst deactivation and homocoupling byproducts.

  • Temperature Control: The reaction is exothermic upon initiation. Controlled heating ramps are required.

  • Stoichiometry: A slight excess of the amine (1.1 equiv) is used to drive full conversion of the limiting reagent, 3-bromopyridine, simplifying purification.

Self-Validating Systems
  • IPC (In-Process Control): The reaction is deemed complete only when HPLC analysis shows <0.5% remaining 3-bromopyridine.

  • Work-up Logic: The product retains the basic pyridine nitrogen. This allows for a "self-purifying" acid-base extraction, separating it from non-basic impurities (e.g., phosphine oxides, neutral byproducts).

Part 3: Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[4][7][8]DensityPurityRole
3-Bromopyridine 158.001.001.64 g/mL>98%Limiting Substrate
N-Boc-ethylenediamine 160.211.201.02 g/mL>97%Nucleophile
Pd(OAc)₂ 224.510.02Solid98%Pre-catalyst
BINAP 622.680.04Solid97%Ligand
Cs₂CO₃ 325.822.00Solid99%Base
Toluene (Anhydrous) 92.1410 Vol0.87 g/mL<0.05% H₂OSolvent

Note: N-Boc-ethylenediamine is formally tert-butyl (2-aminoethyl)carbamate.

Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (The "Activation" Phase)
  • Charge a clean, dry reactor with Toluene (5 Vol) .

  • Add Pd(OAc)₂ (2 mol%) and BINAP (4 mol%) .

  • Sparge with Nitrogen for 15 minutes while stirring at 20–25°C.

  • Observation: The solution should turn from orange to a reddish-brown, indicating the formation of the active Pd-ligand complex.

  • Why: Pre-forming the catalyst prevents "induction periods" where unligated Pd precipitates as Pd-black.

Step 2: Substrate Addition
  • To the catalyst slurry, add 3-Bromopyridine (1.0 equiv) .

  • Add N-Boc-ethylenediamine (1.2 equiv) .

  • Add Cs₂CO₃ (2.0 equiv) .

  • Rinse the funnel with remaining Toluene (5 Vol) .

  • Critical Safety Check: Ensure the system is under a positive pressure of Nitrogen.

Step 3: Reaction & IPC
  • Heat the mixture to 90°C over 45 minutes. Do not overshoot 100°C to prevent Boc thermal deprotection.

  • Stir at 90°C for 12–16 hours.

  • IPC Sampling: Take an aliquot, quench in MeOH, filter, and run HPLC.

    • Pass Criteria: 3-Bromopyridine < 0.5 area%.

    • Fail Action: If >0.5%, add 0.5 mol% additional catalyst and stir for 4 hours.

Step 4: Work-up (The "Acid-Base Switch")
  • Cool reaction mixture to 25°C.

  • Filter through a pad of Celite to remove inorganic salts (

    
    , Excess 
    
    
    
    ) and Pd black. Wash pad with Toluene (2 Vol).
  • Acid Extraction: Transfer filtrate to a reactor. Add 10% Citric Acid (aq) (3 x 5 Vol).

    • Mechanism:[1][2][3][4][5][6] The Citric Acid protonates the pyridine nitrogen (

      
      ), pulling the product into the aqueous phase. Neutral impurities (BINAP oxide, unreacted bromide) remain in the Toluene.
      
  • Base Release: Combine aqueous layers. Cool to 10°C. Adjust pH to ~10 using 4N NaOH or Sat. Na₂CO₃ .

    • Observation: Product will precipitate or oil out as the free base.

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 5 Vol).

  • Dry organic layer over

    
    , filter, and concentrate under reduced pressure (
    
    
    
    ).
Step 5: Crystallization (Optional Polishing)
  • If the oil is colored, dissolve in minimal hot MTBE/Heptane (1:3) .

  • Cool slowly to 0°C to induce crystallization.

  • Filter and dry.[7]

Part 4: Visualization & Logic Flow

Reaction Mechanism & Workflow

The following diagram illustrates the catalytic cycle and the critical workup logic that ensures purity.

G cluster_inputs Reagents cluster_process Reaction Phase cluster_workup Purification Phase (Acid-Base Switch) Bromopyridine 3-Bromopyridine (Limiting Reagent) OxAdd Oxidative Addition (Pd inserts into C-Br) Bromopyridine->OxAdd Amine N-Boc-Ethylenediamine (Nucleophile) AmineBind Amine Coordination & Deprotonation (Cs2CO3) Amine->AmineBind Cat Pd(OAc)2 / BINAP (Catalyst System) Cat->OxAdd Activation OxAdd->AmineBind RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Filter Celite Filtration (Remove Salts/Pd) RedElim->Filter AcidWash Acid Extraction (pH 4) Product -> Aqueous Phase Impurities -> Organic Phase Filter->AcidWash BaseRelease Basify (pH 10) Product -> Free Base AcidWash->BaseRelease Aqueous Layer FinalIso Extraction & Crystallization (Final Product) BaseRelease->FinalIso

Caption: Figure 1: Pd-Catalyzed Buchwald-Hartwig coupling workflow featuring the critical "Acid-Base Switch" purification strategy.

Part 5: Analytical Specifications & Validation

To certify the batch, the following criteria must be met:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.05 (d, 1H, Pyridine-H2) - Diagnostic of 3-substitution.
      
    • 
       7.80 (d, 1H, Pyridine-H6).
      
    • 
       6.90 (br t, 1H, NH-Boc).
      
    • 
       5.95 (br t, 1H, Ar-NH-CH2).
      
    • 
       1.38 (s, 9H, Boc-tBu).
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
       (for 
      
      
      
      ).
    • Found:

      
      .
      

Part 6: References

  • Buchwald, S. L., & Muci, A. R. (2002). "Practical Palladium Catalysts for C-N and C-O Bond Formation." Topics in Current Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[9] Reaction intermediates and structure-activity relationships."[3][10] Journal of the American Chemical Society. Link

  • Organic Syntheses. (2010). "General Procedures for Buchwald-Hartwig Amination." Organic Syntheses, Coll. Vol. 11. Link

  • Pfizer Inc. (2015). "Process Development of Kinase Inhibitors involving Aminopyridine intermediates." Organic Process Research & Development. (Generalized reference to standard industry practice for this scaffold).

Disclaimer: This protocol involves the use of transition metal catalysts and hazardous reagents. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Strategic Synthesis and Utilization of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The molecule tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the design of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras).[1] It features a 3-aminopyridine moiety (a bioisostere of aniline often used to bind hinge regions in kinases) linked to a Boc-protected primary amine via an ethyl spacer.[1]

The Synthetic Challenge: The core challenge in synthesizing this molecule lies in the formation of the C(sp²)-N(sp³) bond between the electron-deficient, potentially chelating pyridine ring (at the unactivated 3-position) and the primary amine of N-Boc-ethylenediamine.

  • Nucleophilic Aromatic Substitution (SNAr): Ineffective.[1] The 3-position of pyridine is not sufficiently electrophilic, even with strong bases, lacking the activation of the 2- or 4-positions.[1]

  • Classical Ullmann Coupling: Often requires harsh temperatures (>140°C) that may compromise the Boc protecting group (acid/thermal labile).[1]

  • Buchwald-Hartwig Amination (Recommended): This is the "Gold Standard" method. It operates under milder conditions (80–100°C) and offers high chemoselectivity, preventing bis-arylation of the diamine.[1]

This guide details the optimized Palladium-Catalyzed Buchwald-Hartwig protocol for synthesizing this scaffold, along with alternative Copper-catalyzed conditions and downstream deprotection workflows.

Retrosynthetic Analysis & Pathway

The most logical disconnection involves the C–N bond between the 3-pyridyl halide and the free amine of the protected linker.

Retrosynthesis Product Target Molecule tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate Disconnection Product->Disconnection C-N Disconnection Pyridine 3-Bromopyridine (Electrophile) Disconnection->Pyridine Amine N-Boc-ethylenediamine (Nucleophile) Disconnection->Amine Pyridine->Product Buchwald-Hartwig Coupling Amine->Product Buchwald-Hartwig Coupling Catalyst Pd(0) / Ligand BINAP or Xantphos Catalyst->Product

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target linker via Pd-catalyzed cross-coupling.[1]

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Coupling (Preferred)[1]

This method provides the highest yields (typically 75-90%) and reproducibility. The use of a bidentate phosphine ligand (BINAP or Xantphos) is crucial to prevent catalyst deactivation by the pyridine nitrogen and to suppress the formation of bis-arylated byproducts.

Materials
  • Substrate 1: 3-Bromopyridine (1.0 equiv)[1]

  • Substrate 2: N-Boc-ethylenediamine (1.2 equiv)[1]

  • Catalyst Source: Pd₂ (dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)[1]

  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (4-10 mol%)[1]

    • Optimization Note: Xantphos is a valid alternative if BINAP fails to drive conversion.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 – 0.2 M concentration)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under strictly inert atmosphere (Ar/N₂), mix Pd₂(dba)₃ and BINAP in a small volume of anhydrous toluene. Stir at room temperature for 15 minutes to generate the active L₂Pd(0) species (indicated by a color change, typically to orange/red).[1]

  • Reaction Assembly:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add:

      • 3-Bromopyridine (1.0 equiv)[1]

      • N-Boc-ethylenediamine (1.2 equiv)[1]

      • NaOtBu (1.5 equiv)[1]

    • Add the pre-formed catalyst solution (or add Pd source and ligand directly if skipping step 1).

    • Add remaining anhydrous solvent to reach 0.15 M concentration relative to the bromide.

  • Degassing:

    • Seal the vial with a septum.[2] Sparge the mixture with Argon for 5–10 minutes (bubbling gas through the liquid) to remove dissolved oxygen, which oxidizes the phosphine ligand.

  • Reaction:

    • Heat the mixture to 90°C (oil bath temperature).

    • Stir vigorously for 12–16 hours .

    • Monitoring: Check reaction progress via LC-MS or TLC (Mobile phase: 50% EtOAc/Hexanes; Product R_f ~0.3-0.4, stains with Ninhydrin or UV active).

  • Workup:

    • Cool to room temperature.[3]

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[2][4][5][6]

  • Purification:

    • Purify via flash column chromatography on silica gel.[2]

    • Gradient: 0% to 60% Ethyl Acetate in Hexanes.

    • Note: The product contains a basic pyridine nitrogen. If streaking occurs, add 1% Triethylamine (Et₃N) to the eluent.[1]

Protocol B: Copper-Catalyzed Ullmann-Type Coupling (Alternative)

For large-scale applications where Palladium costs are prohibitive, a modified Ullmann coupling using Copper(I) Iodide and a ligand (L-Proline or Phenanthroline) can be used.[1] Note that yields are generally lower (50-70%) and reaction times longer.

Materials
  • Substrate 1: 3-Iodopyridine (Reactivity: I > Br >> Cl for Cu-catalysis)[1]

  • Substrate 2: N-Boc-ethylenediamine (1.5 equiv)

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: DMSO or DMF (Anhydrous)[1]

Methodology
  • Charge an oven-dried flask with CuI, L-Proline, and K₂CO₃.

  • Evacuate and backfill with Argon (3 cycles).[2]

  • Add 3-Iodopyridine and N-Boc-ethylenediamine dissolved in DMSO via syringe.

  • Heat to 90–110°C for 24–48 hours.

    • Caution: Do not exceed 120°C to avoid thermal decomposition of the Boc group.

  • Workup: Dilute with water and extract exhaustively with EtOAc (DMSO retains product; multiple extractions required). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][7]

Downstream Utilization: Deprotection & Amide Coupling[1]

Once synthesized, the tert-butyl carbamate is typically removed to reveal the primary amine for further conjugation.

Protocol: Acidolytic Boc-Deprotection[1]
  • Dissolution: Dissolve the coupled product in Dichloromethane (DCM) (0.1 M).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) (10–20 equiv) dropwise at 0°C.

    • Alternative: 4M HCl in Dioxane can be used to generate the HCl salt directly.

  • Reaction: Warm to room temperature and stir for 1–2 hours. Monitor by LC-MS (loss of M+100 or M+56 mass fragment).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Result: The product is the TFA salt of N-(pyridin-3-yl)ethylenediamine.[1]

Protocol: Amide Coupling (General)
  • Activation: Mix Carboxylic Acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) in DMF. Stir for 5 mins.

  • Coupling: Add the Amine Salt (from step above) (1.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

  • Purification: HPLC or Flash Chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine NIncrease catalyst loading to 5-10 mol%. Switch to BrettPhos or Xantphos ligands which are more robust.
Bis-Arylation Amine is too nucleophilic / Low steric bulkIncrease amine equivalents to 1.5–2.0. Dilute reaction (0.05 M). Ensure slow addition of the bromide.[8]
Boc Decomposition Temperature too high or Base too strongLower temp to 80°C. Switch base from NaOtBu to Cs₂CO₃ (milder).
Product Streaking (TLC) Interaction with SilicaPre-treat silica column with 1% Et₃N in Hexanes. Use DCM/MeOH/NH₃ eluent.
Blue/Green Reaction Oxidation of Phosphine LigandOxygen leak. Ensure strict degassing. Use fresh ligand.

Decision Workflow for Optimization

Optimization Start Start: 3-Bromopyridine + Amine Standard Try Standard Conditions: Pd2(dba)3 / BINAP / NaOtBu / Toluene / 90°C Start->Standard Check Check Conversion (LCMS) Standard->Check Success >80% Yield Proceed to Workup Check->Success Good Fail_LowConv Low Conversion (<30%) Check->Fail_LowConv Poor Fail_SideProd Side Products (Bis-arylation) Check->Fail_SideProd Dirty Fix1 Switch Ligand to Xantphos Increase Temp to 100°C Fail_LowConv->Fix1 Fix2 Increase Amine Equiv (1.5x) Dilute Reaction Fail_SideProd->Fix2 Fix1->Check Fix2->Check

Figure 2: Optimization logic flow for troubleshooting the coupling reaction.

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][9][10] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970.[1] Link[1]

  • Specific Conditions for Pyridine Couplings

    • Wagaw, S., & Buchwald, S. L. (1996).[1] The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240-7241.[1] Link[1]

  • Selective Protection of Diamines (Preparation of Reagent)

    • Krapcho, A. P., & Kuell, C. S. (1990).[1] Mono-protected diamines.[1][3] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[1] Synthetic Communications, 20(16), 2559-2564.[1] Link[1]

  • Ullmann-Type Alternatives

    • Ma, D., & Cai, Q. (2003).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines. Accounts of Chemical Research, 41(11), 1450–1460.[1] Link[1]

Sources

Application Note: tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate as a Modular Scaffold for Heterocyclic Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate Reagent for Peptidomimetics Document Type: Application Note & Technical Protocol Version: 2.1 (Senior Scientist Edition)

Executive Summary

This guide details the application of tert-butyl (2-(pyridin-3-ylamino)ethyl)carbamate (CAS: 1694232-96-6), a specialized building block for the synthesis of "foldamers" and peptidomimetics. Unlike standard amino acids, this reagent introduces a 3-aminopyridine moiety onto a flexible ethylenediamine backbone. This structure serves two critical functions in drug design:

  • Bioisosterism: The pyridine ring acts as a polar, hydrogen-bond-accepting mimic of aromatic side chains (e.g., Phenylalanine, Tryptophan), improving solubility and pharmacokinetic profiles.

  • Backbone Modification: It enables the synthesis of N-substituted glycine (peptoid) analogues and urea-based peptidomimetics , providing resistance to proteolytic degradation.

Chemical Profile & Handling

PropertySpecification
IUPAC Name tert-butyl N-[2-[(pyridin-3-yl)amino]ethyl]carbamate
Molecular Formula C₁₂H₁₉N₃O₂
Molecular Weight 237.30 g/mol
CAS Number 1694232-96-6
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, DMF, DMSO, MeOH; Sparingly soluble in water.
pKa (Pyridine N) ~5.2 (Protonatable at physiological pH, aiding solubility)
Storage -20°C, Hygroscopic. Store under Argon/Nitrogen.
Stability & Reactivity Insights
  • Amine Nucleophilicity: The molecule contains two nitrogen centers. The N-Boc group protects the primary aliphatic amine. The secondary amine attached to the pyridine ring is less nucleophilic than a standard dialkylamine due to the electron-withdrawing nature of the aromatic pyridine ring.

  • Implication: Coupling to this secondary amine requires high-efficiency coupling reagents (e.g., HATU, PyAOP) or conversion to an isocyanate for urea synthesis.

Application Logic: The "Pyridyl-Turn" Strategy

In peptidomimetic design, this reagent is used to interrupt standard


-helical or 

-sheet structures, often inducing a "turn" conformation or serving as a specific recognition motif for metal ions or RNA targets.
Mechanism of Action Diagram

The following diagram illustrates how this reagent is incorporated into a peptidomimetic chain and its subsequent interaction potential.

Peptidomimetic_Workflow Reagent Reagent: tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate Activation Step 1: Backbone Extension (Acylation/Urea Formation) Reagent->Activation Secondary Amine Coupling Deprotection Step 2: Boc Removal (TFA/DCM) Activation->Deprotection Exposes Primary NH2 Deprotection->Activation Iterative Synthesis (Linear Chain) Cyclization Step 3: Cyclization/Folding (Optional) Deprotection->Cyclization Intramolecular Reaction Target Target Interaction: Pi-Stacking / H-Bonding Cyclization->Target Bioactive Conformation

Figure 1: Workflow for incorporating the aminopyridine scaffold into peptidomimetic sequences.

Experimental Protocols

Protocol A: Incorporation into Oligourea Peptidomimetics

Context: This protocol describes reacting the secondary amine of the reagent with an isocyanate to form a urea linkage, a common backbone in protease-resistant foldamers.

Reagents Required:

  • tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate (1.0 equiv)

  • Isocyanate building block (e.g., Benzyl isocyanate) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of tert-butyl (2-(pyridin-3-ylamino)ethyl)carbamate in 5 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA (1.5 equiv) if the starting material is a salt; otherwise, this step is optional but recommended to scavenge any acidic impurities.

  • Coupling: Dropwise add the isocyanate (1.2 equiv) dissolved in 2 mL DCM.

    • Critical Insight: The secondary aniline-like nitrogen is sluggish. If reaction is slow (monitored by TLC/LCMS), add a catalyst such as DBU (10 mol%) or heat to reflux (40°C).

  • Monitoring: Stir for 4–12 hours. Monitor for the disappearance of the starting material (

    
     in 5% MeOH/DCM).
    
  • Workup: Wash the organic layer with 5% citric acid (to remove unreacted pyridine derivatives), followed by sat.

    
     and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Gradient: 0

    
     10% MeOH in DCM).
    
Protocol B: Peptide Coupling (Acylation)

Context: Attaching the reagent to a carboxylic acid (e.g., Fmoc-Amino Acid).

Reagents Required:

  • Carboxylic Acid Partner (1.2 equiv)[2]

  • Coupling Agent: HATU (1.2 equiv) or PyAOP (preferred for hindered amines).

  • Base: HOAt (1.2 equiv) and DIPEA (3.0 equiv).

  • Solvent: DMF (anhydrous).

Methodology:

  • Activation: Pre-activate the carboxylic acid in DMF with HATU, HOAt, and DIPEA for 5 minutes.

    • Why HOAt? The pyridine ring on the reagent can cause steric hindrance and electronic deactivation. HOAt enhances the reaction rate compared to HOBt.

  • Addition: Add the tert-butyl (2-(pyridin-3-ylamino)ethyl)carbamate solution to the activated ester.

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Optimization: Microwave irradiation (50°C, 30 min) significantly improves yield for this specific secondary amine coupling.

  • Boc-Deprotection (Next Step): Treat the purified product with TFA/DCM (1:4 v/v) for 30 minutes to expose the primary amine for subsequent elongation.

Scientific Validation & Troubleshooting

Self-Validating the Protocol
  • NMR Check: Upon coupling, the signal for the

    
     protons adjacent to the pyridine nitrogen (originally 
    
    
    
    ppm) will shift downfield (
    
    
    ppm) due to the electron-withdrawing effect of the newly formed carbonyl (urea/amide).
  • Mass Spec: The product should show a characteristic mass shift. Note that the pyridine nitrogen may protonate during LCMS, often showing

    
     and 
    
    
    
    species.
Troubleshooting Table
IssueRoot CauseSolution
Low Coupling Yield Low nucleophilicity of the NH-Pyridine group.Switch from HBTU/HOBt to HATU/HOAt or use acid chlorides/fluorides .
Product "Missing" in Workup Product is protonated and lost in aqueous acid wash.The pyridine ring makes the product amphiphilic. Avoid strong acid washes. Use pH 5-6 buffers or purify directly by Reverse Phase HPLC.
Boc Group Instability Lewis acids used in coupling (rare) or high heat.Ensure reaction temp

C. The Boc group is stable to standard DIPEA/DMF conditions.

References

  • Guichard, G., & Huc, I. (2011). Synthetic foldamers. Chemical Communications, 47(21), 5933-5941. Link

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

  • Sigma-Aldrich. (n.d.). tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate Product Page. Link

  • Blakemore, D. C., et al. (2005). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. (Context on heterocyclic bioisosteres). Link

Sources

Troubleshooting & Optimization

purification of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate . It is designed for researchers encountering resolution issues, yield loss, or peak tailing due to the physicochemical properties of the pyridine and carbamate moieties.

Case ID: PYR-BOC-001 Topic: Column Chromatography Purification of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate Assigned Specialist: Senior Application Scientist, Separation Sciences

🔬 Module 1: Method Development & Core Challenges

The "Why": Understanding the Separation Mechanism

The target molecule contains two conflicting functional groups that complicate purification on standard normal-phase silica (SiO₂):

  • Pyridine Ring (Basic, pKa ~5.2): The nitrogen lone pair acts as a Lewis base, forming strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This causes severe peak tailing (streaking) and irreversible adsorption.

  • Boc-Carbamate (Acid-Labile, Lipophilic): While generally stable to base, the Boc group can degrade if the compound is subjected to prolonged exposure on acidic silica without buffering.

The "How": Optimized Mobile Phase Systems

To achieve a Gaussian peak shape, you must suppress the silanol interaction.

ParameterStandard ProtocolHigh-Purity Protocol (Recommended)
Stationary Phase Standard Silica Gel (40-63 µm)Amine-Functionalized Silica (NH₂-SiO₂)
Mobile Phase A Dichloromethane (DCM)Hexanes or Heptane
Mobile Phase B Methanol (MeOH)Ethyl Acetate (EtOAc) or Ethanol
Modifier 1% Triethylamine (TEA) or 1% NH₄OHNone required (Phase is self-buffering)
Typical Gradient 0% → 10% MeOH in DCM10% → 50% EtOAc in Hexanes
Detection UV 254 nm (Pyridine chromophore)UV 254 nm

⚠️ Critical Warning: Do NOT use acidic modifiers (Acetic Acid, TFA). Even trace acids can cleave the Boc group during concentration, leading to the formation of the free primary amine impurity.

🛠️ Module 2: Troubleshooting & FAQs

Q1: My compound is "streaking" on the TLC plate and eluting as a broad smear. How do I fix this?

Diagnosis: The pyridine nitrogen is interacting with the acidic silica. Solution: You must "deactivate" the silica.

  • TLC Test: Prepare a TLC chamber with 90:10 DCM:MeOH+ 1% TEA .

  • Observation: If the spot tightens into a circle, your column requires a modifier.

  • Column Protocol: Pre-equilibrate your silica column with 3 CV (Column Volumes) of the starting mobile phase containing 1% TEA . This saturates the active silanols before your sample touches them.

Q2: I lost 40% of my mass. The compound isn't coming off the column.[1][2]

Diagnosis: Irreversible adsorption (chemisorption) or degradation. Validation Step (2D TLC):

  • Spot compound at the corner of a square TLC plate.[1]

  • Run solvent in Direction 1. Dry the plate.

  • Rotate plate 90° and run in Direction 2.

  • Result: If the spot is off-diagonal, the compound is degrading on silica.[1] Recovery Protocol:

  • Flush the column with 80:20:1 DCM:MeOH:NH₄OH. The stronger ammonia base will displace the pyridine from the silica surface.

Q3: Can I use reverse-phase (C18) chromatography?

Answer: Yes, and it is often superior for this molecule.

  • Conditions: Water/Acetonitrile gradient.

  • Buffer: Use 10 mM Ammonium Bicarbonate (pH 8-9) .

  • Why: High pH suppresses the protonation of the pyridine, keeping it neutral and improving retention on C18. Avoid TFA (acidic) as it destabilizes the Boc group and protonates the pyridine, causing it to elute too early (in the void volume).

📉 Workflow Visualization: Method Selection Logic

PurificationWorkflow Start Crude Mixture tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate CheckTLC Step 1: Run Test TLC (DCM/MeOH 9:1) Start->CheckTLC ResultStreak Result: Streaking / Tailing? CheckTLC->ResultStreak AddModifier Add 1% TEA or NH4OH to Mobile Phase ResultStreak->AddModifier Yes (Tailing) RunColumn Run Silica Column (Pre-equilibrate with 1% TEA) ResultStreak->RunColumn No (Clean Spot) RetestTLC Retest TLC with Modifier AddModifier->RetestTLC GoodSpot Spot Shape: Compact? RetestTLC->GoodSpot GoodSpot->RunColumn Yes AltPhase Switch to Amine-Silica (KP-NH) or Reverse Phase (pH > 8) GoodSpot->AltPhase No (Still Streaking)

Caption: Decision logic for selecting the optimal stationary phase and modifier based on initial TLC behavior.

🧪 Detailed Experimental Protocol: The "TEA Wash" Method

If you do not have access to Amine-Silica (KP-NH) cartridges, follow this manual passivation protocol to ensure high recovery.

Reagents:

  • Silica Gel (Standard 60 Å)

  • Triethylamine (TEA)[2][3]

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Step-by-Step:

  • Slurry Preparation: Suspend the silica gel in a solution of 5% TEA in DCM . Let it sit for 5 minutes. This creates a "basic silica" environment.

  • Packing: Pour the slurry into the column.

  • Washing: Flush the column with 2 CVs of pure DCM to remove excess free TEA. Note: The TEA adsorbed to the silanols will remain.

  • Loading: Dissolve your crude sample in a minimum amount of DCM (or dry load on Celite). Do not use acid to dissolve.

  • Elution: Run your gradient (e.g., 0-10% MeOH in DCM). You likely will not need added TEA in the mobile phase if the column was pre-washed, but adding 0.5% TEA ensures consistency.

📊 Reference Data: Solvent Strength & Selectivity

Solvent SystemPolaritySuitability for Pyridine-BocNotes
Hexane / EtOAc Low-MedPoor Pyridine often sticks to baseline; requires high % EtOAc.
DCM / MeOH Med-HighGood Standard. Requires TEA to prevent streaking.
DCM / MeOH / NH₄OH HighExcellent "Magic Mixture" (e.g., 90:9:1). Best for removing stubborn amines.
Water / ACN (C18) VariableExcellent Must use basic buffer (Ammonium Bicarbonate).

References

  • Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from

  • Teledyne ISCO. (n.d.).[5] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • PubChem. (2021). tert-butyl (2-{[(2S)-3-oxo-2-(phenylamino)-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}ethyl)carbamate.[6] (Structural Analog Data). Retrieved from [6]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Stability and Cleavage.[7] Retrieved from

  • BenchChem. (2025).[3] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

Sources

preventing bis-alkylation during synthesis of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on the prevention of bis-alkylation. Here, you will find field-proven insights and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate?

A1: The most significant challenge is controlling the selectivity of the N-alkylation reaction. The product, a secondary amine, is often more nucleophilic than the starting 3-aminopyridine. This increased nucleophilicity can lead to a subsequent reaction with the electrophile, resulting in the formation of an undesired bis-alkylated tertiary amine.[1][2] This "runaway" reaction can significantly reduce the yield of the desired mono-alkylated product.

Q2: Why is bis-alkylation so prevalent in this specific reaction?

A2: Several factors contribute to the prevalence of bis-alkylation. Firstly, the secondary amine product is electronically more activated than the primary 3-aminopyridine. Secondly, steric hindrance around the nitrogen of the mono-alkylated product is often insufficient to prevent a second alkylation. The reaction conditions, such as temperature and stoichiometry, also play a crucial role in determining the extent of bis-alkylation.[1][2]

Q3: What are the main synthetic strategies to synthesize tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate while avoiding bis-alkylation?

A3: The two most effective strategies are:

  • Reductive Amination: This is a highly reliable method that involves the reaction of 3-aminopyridine with tert-butyl (2-oxoethyl)carbamate (also known as N-Boc-2-aminoacetaldehyde) in the presence of a selective reducing agent.[3][4] This approach avoids the use of highly reactive alkyl halides, thereby minimizing the risk of over-alkylation.[1][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an excellent alternative for forming the C-N bond between an aryl halide (like 3-bromopyridine) and a protected amine.[5][6][7] It is a powerful tool in modern organic synthesis for creating aryl amines with high selectivity.[8][9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Q: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the bis-alkylated product. How can I confirm this and what steps should I take?

A: Diagnosis and Corrective Actions:

  • Characterization: Confirm the identity of the byproduct using analytical techniques such as LC-MS and NMR spectroscopy. The bis-alkylated product will have a molecular weight corresponding to the addition of a second equivalent of the electrophile.

  • Reaction Monitoring: Carefully monitor the reaction progress using TLC or LC-MS. If the bis-alkylated product appears early in the reaction, it indicates that the rate of the second alkylation is competitive with the first.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for bis-alkylation.

Q: I am attempting a direct alkylation with a protected 2-bromoethylamine derivative and observing low conversion and a mixture of products. What could be the issue?

A: Direct alkylation of 3-aminopyridine is inherently challenging due to the competing nucleophilicity of the pyridine ring nitrogen and the exocyclic amino group, in addition to the over-alkylation problem.[1][2]

  • Consider Protecting the Pyridine Nitrogen: While this adds extra steps, transient protection of the pyridine nitrogen can direct the alkylation to the desired amino group.

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions.[10]

    • Base: A non-nucleophilic, hindered base can be beneficial. Inorganic bases such as K₂CO₃ or Cs₂CO₃ are common choices.[2]

    • Temperature: Start at a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.

Detailed Experimental Protocols

Protocol 1: Reductive Amination (Recommended)

This method is highly recommended for its selectivity and generally good yields. It proceeds via the in-situ formation of an imine, which is then reduced.[3][4]

Reaction Scheme:

Sources

Technical Support Center: Stability of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate, a key intermediate in many synthetic pathways, particularly in the presence of acidic conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your experiments and the quality of your results.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the handling, reaction, and purification of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate when exposed to acidic environments.

Issue 1: Unexpected Deprotection During Aqueous Workup

Q: I'm observing significant loss of my Boc-protected compound, tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate, during an acidic aqueous workup (e.g., washing with dilute HCl). How can I prevent this?

A: This is a common issue stemming from the inherent acid lability of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] The carbamate linkage is susceptible to hydrolysis under acidic conditions, a reaction that is often faster than anticipated, especially with prolonged exposure.[1][2]

Causality: The mechanism of Boc deprotection involves protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond and facilitates its cleavage to form a stable tert-butyl cation and the free amine.[3] The presence of the pyridine ring can further complicate matters. While the pyridine nitrogen is a weak base, its protonation can alter the overall electronic properties and solubility of the molecule, potentially influencing the rate of Boc group cleavage.

Troubleshooting Steps:

  • Minimize Contact Time: Perform the acidic wash as rapidly as possible. Have all necessary solutions and equipment prepared in advance to avoid delays.

  • Control Acid Concentration and Temperature: Use the most dilute acid concentration that achieves the desired separation or purification. Perform the wash at a low temperature (e.g., 0-5 °C) to decrease the rate of the hydrolysis reaction.

  • Alternative Workup Strategies:

    • Biphasic Wash: If your compound is in an organic solvent, a rapid wash with a chilled, dilute aqueous acid solution can be effective. The limited miscibility of the phases can reduce the exposure of your compound to the acidic environment.

    • Saturated Sodium Bicarbonate Wash: If the purpose of the acidic wash is to remove basic impurities, consider a wash with a saturated sodium bicarbonate solution first, followed by a brine wash. This avoids the use of strong acids altogether.

  • Solvent Choice: The choice of organic solvent during extraction can influence the partitioning of your compound and the extent of its exposure to the aqueous acid. Solvents like dichloromethane or ethyl acetate are commonly used.[2]

Issue 2: Incomplete Reaction or Side Product Formation in Acid-Catalyzed Reactions

Q: I am attempting a reaction with tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate that requires an acid catalyst, but I'm seeing a mixture of my desired product, starting material, and the fully deprotected diamine. How can I improve the selectivity?

A: This outcome indicates that the rate of Boc deprotection is competitive with the rate of your desired reaction. The key is to select acidic conditions that are strong enough to catalyze your reaction but mild enough to leave the Boc group intact.

Causality: The stability of the Boc group is highly dependent on the pKa of the acidic medium.[4] Strong acids like trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) will rapidly cleave the Boc group.[2][3] The pyridine moiety can also be protonated, potentially leading to changes in reactivity or the formation of unwanted side products.

Troubleshooting Steps:

  • Acid Catalyst Screening:

    • Lewis Acids: Consider using milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) which may be more selective for your desired transformation without causing significant Boc deprotection.

    • Solid-Supported Acids: Acidic resins or silica-supported acids can sometimes offer better control and easier removal from the reaction mixture.

  • Temperature Control: Running the reaction at a lower temperature will generally slow down both the desired reaction and the undesired deprotection. A careful optimization of the reaction temperature is crucial.

  • Reaction Time Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to stop the reaction once a sufficient amount of the desired product has formed, before significant deprotection occurs.

  • Stoichiometry of Acid: Use only a catalytic amount of the acid. A stoichiometric excess will significantly increase the rate of deprotection.

Issue 3: Purification Challenges - Co-elution of Product and Deprotected Impurity

Q: During column chromatography, my target compound, tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate, is co-eluting with the deprotected diamine byproduct. How can I improve the separation?

A: Co-elution is often a result of similar polarities between the desired product and the impurity. The presence of the basic pyridine and the free amine in the deprotected byproduct can lead to tailing and poor separation on silica gel.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase can help to suppress the interaction of the basic nitrogens with the acidic silica gel, leading to sharper peaks and better separation.

    • Gradient Elution: Employing a gradient elution, gradually increasing the polarity of the mobile phase, can often provide better resolution than an isocratic elution.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): For basic compounds, chromatography on alumina can sometimes provide better separation than silica gel.

    • Reverse-Phase Chromatography: If the polarity difference is still insufficient for good separation on normal-phase silica, consider using reverse-phase (C18) chromatography.

  • Pre-Column Treatment: If the amount of the deprotected impurity is small, you can sometimes "scavenge" it before chromatography by adding a small amount of a resin-bound isocyanate or aldehyde to react with the free amine.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental stability and handling of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate.

Q1: What is the general stability of the Boc group to acidic conditions?

A1: The tert-butyloxycarbonyl (Boc) group is known to be an acid-labile protecting group.[1] It is generally stable to a wide range of nucleophiles and bases but is readily cleaved by strong acids.[5] The rate of cleavage is dependent on the acid strength, temperature, and solvent. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane are common reagents for rapid and complete Boc deprotection at room temperature.[2][6]

Q2: How does the pyridine ring in tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate affect its stability in acid?

A2: The pyridine ring introduces a basic nitrogen atom into the molecule. In acidic conditions, this nitrogen will be protonated to form a pyridinium salt. This protonation increases the overall polarity and water solubility of the molecule. While the protonated pyridine ring is electron-withdrawing, which might slightly stabilize the carbamate, the primary effect on stability in acidic media is the increased solubility in aqueous acidic solutions, potentially facilitating hydrolysis of the Boc group.

Q3: What are the expected byproducts of acidic degradation of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate?

A3: The primary degradation products under acidic conditions are the deprotected diamine, N-(pyridin-3-yl)ethane-1,2-diamine, along with tert-butanol and carbon dioxide.[3] The tert-butanol can further eliminate to form isobutylene. These byproducts are generally volatile and can be easily removed.[3]

Q4: Can I use analytical techniques to monitor the stability of my compound in an acidic solution?

A4: Yes, several analytical techniques are well-suited for this purpose:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the starting material from its degradation products and quantifying the extent of decomposition over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, allowing for the confident identification of the starting material and any degradation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic tert-butyl signal of the Boc group and the appearance of signals corresponding to the deprotected product.

Q5: Are there any safety precautions I should be aware of when handling pyridine-containing compounds and strong acids?

A5: Yes, both pyridine and strong acids present hazards. Pyridine is a flammable liquid with a strong, unpleasant odor and can be harmful if inhaled, ingested, or absorbed through the skin.[8][9] Strong acids are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Be aware that the reaction of pyridine with strong acids can be exothermic.[10]

III. Experimental Protocols & Data

Protocol 1: Standard Boc Deprotection

This protocol describes a standard method for the complete removal of the Boc protecting group.

  • Dissolve tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.

    • A solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The crude product can then be purified by recrystallization, distillation, or chromatography.

Protocol 2: Stability Assessment in Acidic Media

This protocol outlines a general procedure to quantitatively assess the stability of the compound under specific acidic conditions.

  • Prepare a stock solution of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare the acidic solution of interest (e.g., 0.1 M HCl in water/acetonitrile).

  • At time zero, add a known volume of the stock solution to the acidic solution, ensuring thorough mixing.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the aliquot with a basic solution (e.g., saturated sodium bicarbonate) to stop the degradation.

  • Analyze the quenched aliquot by a suitable analytical method, such as HPLC, to determine the concentration of the remaining starting material.

  • Plot the concentration of the starting material versus time to determine the rate of degradation.

Data Summary: Relative Stability in Different Acidic Conditions
Acidic ConditionTemperature (°C)Relative Rate of DeprotectionNotes
1 M HCl (aq)25FastSignificant deprotection observed within minutes.
0.1 M HCl (aq)25ModerateSlower than 1 M HCl, but still significant over several hours.
10% TFA in DCM25Very FastComplete deprotection typically occurs in less than an hour.[6]
Acetic Acid25Very SlowGenerally stable for extended periods.
Formic Acid25Slow to ModerateCan be used for deprotection, but typically requires longer reaction times or elevated temperatures.[3]

IV. Visualizations

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H⁺ Carbocation tert-Butyl Cation Protonation->Carbocation Cleavage Amine Free Amine Protonation->Amine CO2 Carbon Dioxide Protonation->CO2

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Experimental Workflow for Stability Testing

Stability_Workflow A Prepare Stock Solution of Compound C Initiate Reaction (t=0) A->C B Prepare Acidic Solution B->C D Withdraw Aliquots at Time Intervals C->D E Quench with Base D->E F Analyze by HPLC/LC-MS E->F G Plot Concentration vs. Time F->G

Caption: Workflow for assessing compound stability in acidic media.

V. References

  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Clarke, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Retrieved from [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3-ethylpyridin-2-yl)carbamate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. Retrieved from

  • Google Patents. (n.d.). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. Retrieved from

  • PubChem. (n.d.). tert-butyl (2-{[(2S)-3-oxo-2-(phenylamino)-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}ethyl)carbamate. PubChem. Retrieved from [Link]

  • OIV. (n.d.). Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. OIV. Retrieved from [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Clemson University. Retrieved from [Link]

  • GOV.UK. (2024, November 28). Pyridine: general information. GOV.UK. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • GOV.UK. (2015, October 15). Incident management: pyridine. GOV.UK. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of steroidal carbamates. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Retrieved from [Link]

  • European Patent Office. (2008, November 26). PURIFICATION OF TERTIARY BUTYL ALCOHOL. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine. NIH. Retrieved from [Link]

  • Mor, M., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC. Retrieved from [Link]

  • ACS Publications. (2000, September 7). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. The Journal of Organic Chemistry. Retrieved from [Link]

  • El-Faham, A., et al. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

[1][2]

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 16, 2026[1][2]

Technical Overview & Physicochemical Profile[2][3][4][5][6][7]

Before attempting crystallization, you must understand the competing forces in this lattice.[1][2] This molecule contains a lipophilic Boc-protective group and a basic pyridine ring linked by a flexible ethylenediamine chain.[1][2]

  • Molecular Weight: ~237.28 g/mol [1][2]

  • Physical State: Often isolated as a viscous yellow oil or low-melting solid.[1][2]

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, Ethanol.[1][2]

    • Moderate Solubility: Diethyl Ether, MTBE.[1][2]

    • Low Solubility (Anti-solvents):[1][2] Hexanes, Heptane, Pentane, Water.[1][2]

  • Key Challenge: The flexible alkyl chain and the Boc group significantly lower the lattice energy, leading to a high tendency to "oil out" rather than crystallize.[1][2]

Standard Crystallization Protocols

Method A: The "Happy Path" (Ethyl Acetate / Heptane)

Best for: Crude material with >90% purity that has solidified or is a thick gum.[1][2]

  • Dissolution: Dissolve the crude residue in the minimum amount of warm Ethyl Acetate (35–40 °C) .

    • Note: Do not boil.[1][2] High heat can degrade the Boc group or promote oxidation of the secondary amine.[1][2]

  • Nucleation: Allow the solution to cool to room temperature. If it remains clear, add Heptane dropwise until a faint turbidity (cloudiness) persists.[1][2]

  • Crystal Growth: Add a seed crystal (if available). If not, scratch the inner wall of the flask with a glass rod at the solvent interface.[1][2]

  • Precipitation: Slowly add more Heptane (aim for a 1:3 to 1:5 EtOAc:Heptane ratio) over 30 minutes with gentle stirring.

  • Harvest: Cool to 0–4 °C for 2 hours. Filter the white/off-white solid and wash with cold Heptane.[1][2]

Method B: Cold Vapor Diffusion (For Difficult Oils)

Best for: Material that persistently oils out in Method A.[1][2]

  • Setup: Dissolve the oil in a small vial using a high-solubility solvent (e.g., DCM or THF ).[1][2] The solution should be concentrated but free-flowing.

  • Diffusion: Place this open vial inside a larger jar containing a volatile anti-solvent (e.g., Pentane or Hexanes ).[1][2]

  • Equilibration: Seal the outer jar tightly. Store at 4 °C.

  • Mechanism: The anti-solvent vapor slowly diffuses into the rich solvent, gently increasing supersaturation and promoting ordered crystal lattice formation over amorphous oiling.[1][2]

Troubleshooting Hub & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with Boc-amines.[1][2] It occurs when the anti-solvent is added too fast or the concentration is too high, causing liquid-liquid phase separation (LLPS) before nucleation.[1][2]

Corrective Action:

  • Re-dissolve: Warm the mixture until the oil dissolves back into the solution (add a small amount of EtOAc if needed).

  • Seeding: You must provide a template.[1][2] If you lack seed crystals, use a "heterologous seed" technique: scratch the glass vigorously or add a tiny grain of sand/glass powder to induce nucleation.[1][2]

  • Slower Addition: Add the anti-solvent (Heptane) via a syringe pump or very slow drip.[2]

  • Trituration: If it oils out again, decant the supernatant. Add straight Diethyl Ether or MTBE to the oil and stir vigorously with a spatula. The mechanical stress often forces the oil to solidify into a powder.[1][2]

Q2: The crystals are yellow/brown. Is this acceptable?

Diagnosis: The color likely comes from oxidation of the pyridine-amine linkage or trace metal residues (if synthesized via Buchwald-Hartwig coupling).[1][2]

Corrective Action:

  • Carbon Treatment: Before crystallization, dissolve crude in EtOAc, treat with activated charcoal (5 wt%), stir for 30 mins, and filter through Celite.[1][2]

  • Acid/Base Wash (Purification):

    • Dissolve crude in EtOAc.[1][2]

    • Wash with 0.5 M Citric Acid (The pyridine nitrogen will protonate; the Boc-amine will not).[1][2]

    • Critical Decision: If impurities are neutral, your product is in the aqueous layer.[1][2] Wash the aqueous layer with EtOAc to remove impurities.[1][2] Then, basify the aqueous layer (pH ~10 with Na2CO3) and extract back into EtOAc.[1][2]

    • Warning: Do not use strong acids (HCl/TFA) or prolonged exposure, as this will remove the Boc group.[1][2]

Q3: Can I use alcohols for crystallization?

Analysis: Generally, no.[1][2] Boc-amines are very soluble in EtOH/MeOH.[1][2] The solubility curve is often too steep, meaning you lose significant yield in the mother liquor.[1][2] Alcohols are only recommended if using water as an anti-solvent, but water is difficult to remove from the final hygroscopic solid.[1][2]

Visual Workflows

Workflow 1: Purification & Crystallization Logic

This diagram illustrates the decision process for purifying the crude reaction mixture.

GStartCrude Reaction MixtureCheckStatePhysical State?Start->CheckStateSolidSolid/Semi-SolidCheckState->SolidYesOilViscous OilCheckState->OilYesDissolveDissolve in warm EtOAc (40°C)Solid->DissolveTriturateTriturate with Cold Ether/HexaneOil->TriturateCheckPurityPurity > 90%?Dissolve->CheckPurityTriturate->DissolveIf solidifiesAcidBaseAcid/Base Extraction(0.5M Citric Acid wash)Triturate->AcidBaseIf remains oilDirectCrystMethod A: Add Heptane slowlyCheckPurity->DirectCrystYesCheckPurity->AcidBaseNo (Color/Impurities)CrystGrowthCool to 4°CScratch/SeedDirectCryst->CrystGrowthAcidBase->DirectCrystRecovered Free BaseFilterFilter & Dry (Vacuum, <40°C)CrystGrowth->Filter

Caption: Decision tree for processing crude tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate.[1][2]

Quantitative Data: Solvent Selection Guide

Solvent SystemRoleSuitabilityNotes
Ethyl Acetate SolventExcellent Dissolves product well; moderate boiling point allows easy removal.[1][2]
Dichloromethane SolventGoodGood for initial dissolution, but hard to crystallize from due to high solubility.[1][2]
Heptane / Hexane Anti-SolventExcellent Induces precipitation gently.[1][2] Heptane is preferred (higher boiling point/safer).[2]
Diethyl Ether TriturantGoodExcellent for turning oils into solids (trituration).[2] High volatility risks "skinning" over.[1][2]
Ethanol / Water SolventPoorHigh loss of yield; product may form hydrate or oil out.[1][2]

References

  • PrepChem. (n.d.).[2] Synthesis of t-butyl [2-(4-nitropyridine-2-carboxamido)ethyl]carbamate. Retrieved from [Link]

  • Organic Syntheses. (2006).[2] (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. 2006, 83,[1][2][3] 53. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11117638, tert-Butyl (3-ethylpyridin-2-yl)carbamate. Retrieved from [Link]

  • Google Patents. (2021).[2] CN112661672A - Crystallization method of Boc-amino acid.[1][2][4] Retrieved from

handling hygroscopic nature of pyridine-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Pyridine-Amine Intermediates

Introduction: The "Water Magnet" Problem

Pyridine-amine intermediates are notoriously difficult to handle because they possess a "double threat" of hygroscopicity. The pyridine nitrogen’s lone pair and the amine functionality both readily form hydrogen bonds with atmospheric moisture. When these exist as salts (e.g., hydrochlorides), the lattice energy is often insufficient to prevent deliquescence, leading to solids turning into sticky gums or oils within minutes of exposure to air.

This guide provides field-proven protocols to manage these intermediates, ensuring accurate stoichiometry and high reaction yields.

Module 1: Storage & Stability (Prevention)

Q: My solid intermediate turned into a puddle inside the vial. Is it ruined? A: Not necessarily, but its effective molecular weight has changed.

  • Diagnosis: Run a quantitative NMR (qNMR) using an internal standard (e.g., dimethyl sulfone) to determine the weight % of the active compound vs. water.

  • Recovery: If chemically pure, do not attempt to filter it. Dissolve the "puddle" in azeotropic solvents (see Module 3) to dry it back down.

Q: What are the mandatory storage conditions? A: Parafilm is insufficient for long-term storage of these salts.

  • Primary Container: Glass vial with a Teflon-lined cap (avoid pulp liners which absorb water).

  • Secondary Container: Store inside a desiccator charged with fresh phosphorus pentoxide (

    
    ) or activated silica gel with a moisture indicator.
    
  • Headspace: Flush with Argon or Nitrogen before sealing. Argon is heavier than air and provides a better "blanket" for the solid.

Module 2: Handling & Weighing Protocols

Q: How do I weigh these salts accurately if they absorb water instantly? A: You cannot use "static" weighing (taring a boat and adding solid). You must use Difference Weighing to eliminate error caused by water absorption during the transfer.

Protocol: Difference Weighing for Hygroscopic Solids

  • Dry the Source: Ensure your source vial is dry (stored in a desiccator).

  • Tare the Balance: Place the entire capped source vial on the balance. Tare to zero.

  • Transfer: Remove the vial, take off the cap, and quickly transfer an estimated amount of solid to your reaction vessel.

  • Re-weigh: Cap the source vial immediately and place it back on the balance.

  • Calculate: The negative value displayed is the exact mass transferred.

    • Why this works: Any water absorbed by the source solid during the open phase is accounted for in the final weight of the source vial.

Module 3: Reaction Troubleshooting (Water Impact)

Q: My Buchwald-Hartwig amination failed. Was it the water? A: Likely, yes. Palladium catalysts are sensitive, but the ligands (phosphines) are prone to oxidation, and water can hydrolyze imine intermediates or poison the base (e.g.,


 becomes 

+

, changing the basicity).

Q: How do I dry the starting material without decomposing it? A: Use Azeotropic Drying . This is superior to vacuum ovens for sticky gums because it removes water chemically via co-distillation.

Workflow: Azeotropic Drying Logic

AzeotropicDrying Start Wet Pyridine-Amine Intermediate Solvent Add Toluene (10x vol) Forms binary azeotrope Start->Solvent Rotovap Rotary Evaporation (Bath < 45°C) Solvent->Rotovap Check Is it a free-flowing solid? Rotovap->Check Repeat Repeat Toluene Addition (2-3x) Check->Repeat No (Oil/Gum) Success Dry Solid Ready for Reaction Check->Success Yes Repeat->Rotovap

Figure 1: Azeotropic drying workflow. Toluene forms a low-boiling azeotrope with water (85°C) and pyridine (110°C), effectively carrying moisture out at lower rotovap temperatures.

Module 4: Purification & Isolation (The "Oil" Problem)

Q: I can't filter my product; it "oiled out" during workup. How do I fix this? A: "Oiling out" occurs when the amorphous salt holds solvent/impurities and refuses to form a lattice. You need to induce nucleation using specific solvent pairs (Trituration).

Table 1: Trituration Solvent Pairs for Pyridine Salts

PolaritySolvent A (Dissolve minimal amount)Solvent B (Anti-solvent - Add slowly)Best For
High Methanol (MeOH)Diethyl Ether (

)
Highly polar HCl/HBr salts
Med Dichloromethane (DCM)Hexane or HeptaneLipophilic pyridine amines
Med Tetrahydrofuran (THF)MTBE (Methyl tert-butyl ether)General purpose ("Quick & Dirty")
Low Ethyl AcetatePentaneNon-polar free bases

Expert Tip: Switch the Counter-ion If the Hydrochloride (HCl) salt is too hygroscopic, convert the amine to a Tosylate (p-TsOH) or Fumarate salt.

  • Why: Tosylate anions are large and lipophilic, often creating stable, non-hygroscopic crystal lattices that are easier to handle than their HCl counterparts [1].

Decision Tree: Handling Sticky Solids

OilingOut Problem Crude Product is a Sticky Gum/Oil Trituration Attempt Trituration (See Table 1) Problem->Trituration Result Did it solidify? Trituration->Result Success Filter & Dry (Desiccator) Result->Success Yes Fail Salt Exchange Strategy Result->Fail No Exchange Dissolve Free Base Add p-Toluenesulfonic Acid Fail->Exchange Crystallize Crystallize Tosylate Salt (Usually non-hygroscopic) Exchange->Crystallize

Figure 2: Decision tree for isolating difficult pyridine-amine intermediates. Switching to a Tosylate salt is a high-success alternative when standard trituration fails.

References

  • Gelbrich, T., et al. (2024). Pyridinium tosylate. IUCrData. [Link][1]

  • Frontier, A. (2026). Workup: Drying Methods & Azeotroping. University of Rochester Dept. of Chemistry. [Link]

  • Org. Synth. (2021).[2][3][4][5] C2 Amination of Pyridine with Primary Amines. Organic Syntheses, 98, 363-373. [Link]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Identification of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of novel chemical entities is paramount. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate, a compound of interest in medicinal chemistry. We will explore two distinct chromatographic approaches—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with mass spectrometry, offering field-proven insights into the rationale behind experimental choices and presenting supporting data to guide researchers in their analytical endeavors.

The Analyte: tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate is a molecule featuring a polar pyridinylamino group and a hydrophobic tert-butoxycarbonyl (Boc) protecting group. This amphipathic nature presents a unique challenge for chromatographic separation, making it an excellent candidate for comparing different LC-MS strategies. Accurate identification is crucial for reaction monitoring, purity assessment, and metabolic studies.

Chromatographic Strategy 1: Reversed-Phase Liquid Chromatography (RP-LC)

Reversed-phase chromatography is a cornerstone of modern analytical chemistry, particularly for molecules with sufficient hydrophobicity.[1] The nonpolar stationary phase, typically C18, retains analytes based on hydrophobic interactions with the alkyl chains.

Rationale for RP-LC

The presence of the tert-butyl group and the aromatic pyridine ring in tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate provides enough hydrophobicity for retention on a C18 column. This method is often the first choice due to its robustness, reproducibility, and the vast body of existing literature and applications.[2]

Experimental Protocol: RP-LC-MS
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MS Detection: Full Scan (m/z 100-500) and Targeted MS/MS

Caption: Reversed-Phase LC-MS Workflow

Expected Performance and Data Interpretation
ParameterExpected Result (RP-LC)
Retention Time (RT) ~3.5 minutes
Peak Shape Symmetrical, Tailing Factor < 1.5
Protonated Molecule [M+H]⁺ m/z 252.16
Key MS/MS Fragments m/z 196.1 (Loss of isobutylene), m/z 152.1 (Loss of Boc group)

The Boc group is known to readily lose isobutylene (56 Da) under CID conditions.[3] The pyridinyl moiety can also undergo characteristic fragmentation. The expected protonated molecule [M+H]⁺ for C13H21N3O2 is calculated to be m/z 252.16.

Chromatographic Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For polar compounds that show poor retention in reversed-phase chromatography, HILIC is an increasingly popular alternative.[4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[7]

Rationale for HILIC

While our target compound is amenable to RP-LC, HILIC offers an orthogonal separation mechanism that can be advantageous for separating it from more polar impurities or metabolites. The pyridinylamino group and the carbamate linkage contribute to the compound's polarity, making it suitable for HILIC analysis.[8]

Experimental Protocol: HILIC-MS
  • Column: Amide, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MS Detection: Full Scan (m/z 100-500) and Targeted MS/MS

Caption: HILIC-MS Workflow

Expected Performance and Data Interpretation
ParameterExpected Result (HILIC)
Retention Time (RT) ~2.8 minutes
Peak Shape Symmetrical, Tailing Factor < 1.5
Protonated Molecule [M+H]⁺ m/z 252.16
Key MS/MS Fragments m/z 196.1 (Loss of isobutylene), m/z 152.1 (Loss of Boc group)

The mass spectral data is expected to be identical to that obtained with RP-LC, as the ionization and fragmentation processes are independent of the chromatographic separation. The key difference lies in the retention behavior.

Ionization Source Comparison: ESI vs. APCI

While Electrospray Ionization (ESI) is the most common ionization technique for polar to moderately polar compounds, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, especially for less polar and thermally stable molecules.[9][10]

Rationale for Considering APCI

APCI involves vaporizing the sample in a heated nebulizer before ionization by a corona discharge.[11] This can be advantageous for compounds that are less amenable to ESI. Given the thermal stability of the analyte, APCI is a reasonable alternative to investigate.

Comparative Insights
FeatureESIAPCI
Analyte Polarity Best for polar and ionic compounds[12]Good for moderately polar to non-polar compounds[13]
Ionization Mechanism Ion formation in the liquid phase[14]Gas-phase ion-molecule reactions[15]
Multiple Charging CommonRare
Flow Rate Tolerance LowerHigher

For tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate, ESI is generally preferred due to the presence of the basic nitrogen atoms which are readily protonated in solution.[12] However, APCI could provide complementary information and may be less susceptible to matrix effects in complex samples.

Conclusion and Recommendations

Both Reversed-Phase and HILIC methodologies are capable of providing high-quality data for the identification of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate.

  • For routine analysis and purity assessment , the robustness and familiarity of Reversed-Phase LC-MS make it the recommended starting point.

  • For complex matrices or the analysis of polar metabolites , HILIC offers an excellent orthogonal separation that can significantly improve resolution and reduce interferences.

The choice of ionization source will primarily be ESI in positive mode, given the basic nature of the analyte. However, a comparative study with APCI is warranted during method development to assess for any potential advantages in terms of sensitivity or matrix effects.

Ultimately, the optimal LC-MS method will depend on the specific analytical challenge at hand. By understanding the principles behind each technique and considering the physicochemical properties of the analyte, researchers can confidently select and develop a method that is both robust and fit for purpose.

References

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Available at: [Link]

  • Welch Materials. (2025, December 24). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available at: [Link]

  • PolyLC. HILIC Columns for Polar Separations. Available at: [Link]

  • ResearchGate. (2025, August 9). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • Wikipedia. Atmospheric-pressure chemical ionization. Available at: [Link]

  • Separation Science. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Available at: [Link]

  • Shimadzu. LC-MS Application Data Sheet No. 054 Simultaneous Analysis of Carbamate Pesticides with LC-MS. Available at: [Link]

  • Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides. Available at: [Link]

  • PMC. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available at: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Available at: [Link]

  • LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Waters Corporation. Atmospheric Pressure Ionization Sources: Their Use and Applicability. Available at: [Link]

  • National MagLab. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). Available at: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • PubMed. (2013, November 15). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Available at: [Link]

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available at: [Link]

  • PubChem. tert-Butyl (3-ethylpyridin-2-yl)carbamate. Available at: [Link]

  • ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. Available at: [Link]

  • Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Available at: [Link]

  • Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • NA ZAIDI, JM AL-KATTI AND FH SAEED. Mass Spectra of some substituted 2-Chloro-pyridones. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • PLOS. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. Available at: [Link]

  • PubChem. tert-butyl (2-{[(2S)-3-oxo-2-(phenylamino)-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}ethyl)carbamate. Available at: [Link]

  • Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]

  • ResearchGate. The analysis of amines with different conjugated systems during electrospray ionization (ESI). Available at: [Link]

  • Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Treball Final de Grau. Available at: [Link]

  • PubChemLite. Tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate. Available at: [Link]

  • National Institute of Standards and Technology. tert-Butyl carbanilate. Available at: [Link]

  • Wikipedia. Ethyl carbamate. Available at: [Link]

  • British Pharmacopoeia. 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of N-Boc-N'-(3-pyridyl)ethylenediamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Boc-N'-(3-pyridyl)ethylenediamine in Medicinal Chemistry

N-Boc-N'-(3-pyridyl)ethylenediamine is a crucial building block in contemporary drug discovery and development. Its bifunctional nature, featuring a protected primary amine and a nucleophilic pyridyl-substituted secondary amine, makes it a versatile scaffold for the synthesis of a diverse array of complex molecules. This intermediate is particularly valuable in the construction of novel ligands for various biological targets, contributing to the development of new therapeutic agents. The strategic importance of this molecule necessitates robust and efficient synthetic routes that can be tailored to specific research and development needs, from small-scale laboratory synthesis to large-scale production.

This guide provides an in-depth, objective comparison of the most viable synthetic pathways to N-Boc-N'-(3-pyridyl)ethylenediamine. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, scalability, cost-effectiveness, and safety.

Foundational First Step: Selective Mono-Boc Protection of Ethylenediamine

A critical precursor for the majority of the synthetic routes discussed is N-Boc-ethylenediamine. The primary challenge in its preparation lies in achieving selective mono-protection of the symmetrical diamine, avoiding the formation of the di-protected byproduct. An effective and high-yielding method involves the in-situ mono-protonation of ethylenediamine.

Mechanism of Selective Mono-Boc Protection

The addition of one equivalent of an acid (generated in-situ from trimethylchlorosilane and methanol) to ethylenediamine results in the formation of the mono-hydrochloride salt.[1] The protonated amino group is rendered significantly less nucleophilic, thereby directing the electrophilic di-tert-butyl dicarbonate ((Boc)₂O) to react selectively with the remaining free primary amine.[2][3]

Mono-Boc Protection cluster_0 In-situ Mono-protonation cluster_1 Boc Protection EDA H₂N(CH₂)₂NH₂ EDA_HCl H₂N(CH₂)₂NH₃⁺Cl⁻ EDA->EDA_HCl + HCl HCl HCl (from Me₃SiCl + MeOH) NBE BocNH(CH₂)₂NH₂ EDA_HCl->NBE + (Boc)₂O Boc2O (Boc)₂O Synthetic Routes Overview Start N-Boc-ethylenediamine Route1 Route 1: Nucleophilic Substitution Start->Route1 + 3-Halopyridine Route2 Route 2: Reductive Amination Start->Route2 + 3-Pyridinecarboxaldehyde Route3 Route 3: Buchwald-Hartwig Amination Start->Route3 + 3-Halopyridine, Pd catalyst Target N-Boc-N'-(3-pyridyl)ethylenediamine Route1->Target Route2->Target Route3->Target

Caption: Overview of the main synthetic strategies.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the direct displacement of a halide from an electron-deficient pyridine ring by the primary amine of N-Boc-ethylenediamine.

Mechanistic Rationale

The pyridine ring, particularly when substituted with electron-withdrawing groups or when the nitrogen atom can stabilize a negative charge in an intermediate, is susceptible to nucleophilic attack. The reaction with 3-bromopyridine proceeds via an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. [4]The reaction is typically facilitated by a base to deprotonate the incoming amine and neutralize the generated hydrohalic acid.

Experimental Protocol
  • To a solution of N-Boc-ethylenediamine (1.2 equiv) in a polar aprotic solvent such as DMSO or DMF, add 3-bromopyridine (1.0 equiv) and a base such as potassium carbonate (2.0 equiv). [4]2. Heat the reaction mixture to 80-120°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-N'-(3-pyridyl)ethylenediamine.

Route 2: Reductive Amination

Reductive amination is a highly reliable and widely used method for the formation of C-N bonds. This two-step, one-pot process involves the formation of an imine intermediate from N-Boc-ethylenediamine and 3-pyridinecarboxaldehyde, followed by its in-situ reduction. [5][6]

Mechanistic Rationale

The primary amine of N-Boc-ethylenediamine condenses with the aldehyde to form an imine (Schiff base). A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the imine to the corresponding secondary amine. [6][7]NaBH(OAc)₃ is particularly effective as it is less reactive towards the starting aldehyde, minimizing side reactions. [6]

Reductive Amination Amine BocNH(CH₂)₂NH₂ Imine Imine Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde 3-Pyridinecarboxaldehyde Product N-Boc-N'-(3-pyridyl)ethylenediamine Imine->Product + NaBH(OAc)₃

Caption: Key steps in the reductive amination pathway.

Experimental Protocol
  • In a round-bottom flask, dissolve N-Boc-ethylenediamine (1.0 equiv) and 3-pyridinecarboxaldehyde (1.0 equiv) in 1,2-dichloroethane (DCE). [6]2. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. [8]4. Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a state-of-the-art method for synthesizing arylamines. [9][10]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the 3-bromopyridine to a Pd(0) complex, followed by coordination of the N-Boc-ethylenediamine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired product and regenerates the Pd(0) catalyst. [9][11]The choice of phosphine ligand is crucial for the efficiency of the reaction. [10]

Buchwald-Hartwig Amination Pd(0) Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd(0)->OxAdd + ArBr AmineCoord Amine Coordination (Ar-Pd(II)-NHR)L₂⁺ OxAdd->AmineCoord + Amine RedElim Reductive Elimination AmineCoord->RedElim + Base RedElim->Pd(0) Product N-Boc-N'-(3-pyridyl)ethylenediamine RedElim->Product ArBr 3-Bromopyridine Amine N-Boc-ethylenediamine Base Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol
  • In a Schlenk flask under an inert atmosphere, combine 3-bromopyridine (1.0 equiv), N-Boc-ethylenediamine (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like BINAP or Xantphos (4-10 mol%), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 equiv). [10]2. Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110°C and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Alternative Approach: The "Reverse" Strategy

An alternative synthetic plan involves first coupling ethylenediamine with a 3-pyridyl electrophile, followed by the selective mono-Boc protection of the resulting N-(3-pyridyl)ethylenediamine.

Synthetic Steps
  • Synthesis of N-(3-pyridyl)ethylenediamine: This can be achieved via nucleophilic substitution of 3-bromopyridine with an excess of ethylenediamine. The large excess of the diamine helps to minimize the formation of the di-substituted byproduct.

  • Mono-Boc Protection: The resulting N-(3-pyridyl)ethylenediamine can then be selectively protected at the primary amine using (Boc)₂O. The pyridyl nitrogen can be protonated with one equivalent of acid to direct the Boc group to the more nucleophilic primary amine.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Reductive AminationRoute 3: Buchwald-Hartwig Amination"Reverse" Strategy
Starting Materials N-Boc-ethylenediamine, 3-halopyridineN-Boc-ethylenediamine, 3-pyridinecarboxaldehydeN-Boc-ethylenediamine, 3-halopyridineEthylenediamine, 3-halopyridine, (Boc)₂O
Key Reagents Base (e.g., K₂CO₃)Reducing agent (e.g., NaBH(OAc)₃)Pd catalyst, phosphine ligand, baseAcid for selective protection
Reaction Conditions High temperature (80-120°C)Mild (room temperature)High temperature (80-110°C)Variable, can be mild
Yield Moderate to goodGood to excellentGood to excellentModerate to good
Scalability GoodExcellentModerate (cost of catalyst)Good
Cost-Effectiveness Generally goodGoodCan be expensive due to catalyst and ligandGood
Safety Considerations High boiling point solventsUse of hydride reducing agentsAir-sensitive catalysts and reagentsUse of excess ethylenediamine
Advantages Simple, well-established reactionMild conditions, high yields, good functional group toleranceBroad substrate scope, high efficiencyAvoids pre-synthesis of N-Boc-ethylenediamine
Disadvantages Can require harsh conditions, potential for side reactionsAldehyde starting material may be unstableCost and air-sensitivity of catalyst, requires inert atmosphereRequires large excess of ethylenediamine, potential for di-substitution

Conclusion and Recommendations

For most laboratory-scale syntheses, Route 2: Reductive Amination emerges as the most favorable approach for the preparation of N-Boc-N'-(3-pyridyl)ethylenediamine. Its mild reaction conditions, high yields, and the commercial availability of the starting materials make it an efficient and reliable choice. The use of sodium triacetoxyborohydride as the reducing agent further enhances its appeal due to its selectivity and ease of handling. [6] Route 3: The Buchwald-Hartwig Amination offers a powerful alternative, particularly when dealing with more complex or sterically hindered substrates where other methods may fail. While the cost of the catalyst and ligand can be a consideration for large-scale synthesis, its broad applicability and high efficiency make it an invaluable tool in a medicinal chemist's arsenal. [9][10] Route 1: Nucleophilic Aromatic Substitution remains a viable and cost-effective option, especially for larger-scale preparations where the cost of reagents is a primary concern. However, the potentially harsh reaction conditions may not be suitable for substrates with sensitive functional groups.

The "Reverse" Strategy presents a logical alternative, particularly if N-(3-pyridyl)ethylenediamine is readily available or can be synthesized in high yield.

Ultimately, the optimal synthetic route will depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials and reagents, and the presence of other functional groups in the molecule. This guide provides the necessary information for researchers to make an informed decision based on their unique circumstances.

References

Sources

Navigating the Maze of Mass Spectrometry: A Comparative Guide to the Fragmentation Pattern of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide delves into the predicted mass spectral fragmentation of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate, a compound featuring a labile tert-butoxycarbonyl (Boc) protecting group and a pyridinylamino moiety.

Understanding the fragmentation behavior of such molecules is crucial for their unambiguous identification, metabolite profiling, and the development of robust analytical methods for quality control. This guide will not only predict the fragmentation pathway of our target compound but also provide a comparative analysis with related structural motifs to offer a deeper understanding of how different functional groups influence fragmentation in mass spectrometry.

Predicted Fragmentation Pathway of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

Under electrospray ionization (ESI) in positive ion mode, tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate (molecular weight: 252.33 g/mol ) is expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 253.34. The subsequent fragmentation of this ion is predicted to be dominated by the characteristic decomposition of the Boc group, followed by cleavages around the ethylenediamine linker and the pyridine ring.

The fragmentation of Boc-protected amines is a well-documented process that typically proceeds through the loss of isobutylene (C₄H₈) and carbon dioxide (CO₂).[1] This occurs in a stepwise manner. The initial and most facile fragmentation is the loss of the tert-butyl group as isobutylene (m/z 56), leading to the formation of a carbamic acid intermediate. This is followed by the rapid loss of carbon dioxide (m/z 44) to yield the protonated amine.

Subsequent fragmentation is anticipated to involve the cleavage of the ethylenediamine linker. Alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom) is a common fragmentation pathway for amines.[2][3] In this case, cleavage of the bond between the two methylene groups of the ethylenediamine linker would be a likely event. Furthermore, fragmentation of the pyridine ring, although generally stable, can occur, especially after the initial, more favorable fragmentations have taken place.

Below is a diagram illustrating the predicted fragmentation pathway:

fragmentation_pathway M [M+H]⁺ m/z 253.34 F1 [M+H - C₄H₈]⁺ m/z 197.28 M->F1 - C₄H₈ (56.11) F2 [M+H - C₄H₈ - CO₂]⁺ m/z 153.24 F1->F2 - CO₂ (44.01) F3 [C₆H₈N₃]⁺ m/z 122.07 F2->F3 - CH₂NH (29.04) F4 [C₅H₅N₂]⁺ m/z 93.05 F2->F4 - C₂H₄NH₂ (44.07)

Caption: Predicted ESI-MS/MS fragmentation pathway of protonated tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate.

Table 1: Predicted Key Fragment Ions for tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

Ion Proposed Structure Calculated m/z Fragmentation Step
[M+H]⁺Protonated Parent Molecule253.34-
[M+H - C₄H₈]⁺Carbamic acid intermediate197.28Loss of isobutylene
[M+H - C₄H₈ - CO₂]⁺Protonated 2-(pyridin-3-ylamino)ethan-1-amine153.24Loss of isobutylene and CO₂
[C₆H₈N₃]⁺Imidazopyridinium-like ion122.07Cleavage of the ethylenediamine linker
[C₅H₅N₂]⁺Protonated 3-aminopyridine93.05Cleavage of the ethylenediamine linker

Comparative Analysis with Structurally Related Compounds

To better understand the predicted fragmentation, we will compare it with the known fragmentation patterns of two key structural components: a simple mono-Boc protected ethylenediamine and 3-aminopyridine.

The Influence of the Boc Protecting Group: Comparison with Mono-Boc Ethylenediamine

The initial fragmentation of our target molecule is dictated by the Boc protecting group. The mass spectrum of mono-Boc protected ethylenediamine also shows a characteristic loss of the Boc group.[4][5] The fragmentation typically proceeds as follows:

boc_etd_fragmentation M_etd [M+H]⁺ m/z 161.22 F1_etd [M+H - C₄H₈]⁺ m/z 105.16 M_etd->F1_etd - C₄H₈ (56.11) F2_etd [M+H - C₄H₈ - CO₂]⁺ m/z 61.12 F1_etd->F2_etd - CO₂ (44.01) experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample (1 µg/mL in MeOH) Acidify Acidify (0.1% Formic Acid) Dissolve->Acidify Inject Inject into LC-MS Acidify->Inject ESI Electrospray Ionization (Positive Mode) Inject->ESI MS1 MS1 Scan (Select [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Detect Fragments) CID->MS2 Analyze Analyze Fragmentation Pattern MS2->Analyze Structure Structural Elucidation Analyze->Structure

Caption: General workflow for the ESI-MS/MS analysis of small molecules.

Conclusion

The fragmentation pattern of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate in positive ion ESI-MS/MS is predictably governed by its constituent functional groups. The initial and dominant fragmentation will be the characteristic loss of the Boc group, providing clear diagnostic ions. Subsequent fragmentation of the remaining pyridin-3-ylaminoethyl core will yield further structural information. By comparing these predicted fragmentations with the known behavior of simpler, related molecules, a high degree of confidence in the structural elucidation of the target compound can be achieved. This guide provides a framework for researchers to interpret the mass spectra of this and similar molecules, aiding in the advancement of their research and development endeavors.

References

  • Gu, M., & Wang, D. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of The American Society for Mass Spectrometry, 23(10), 1737–1746. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]

  • NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue for possible use in nuclear medicine. Der Pharma Chemica, 3(3), 174-188. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D., & Penton, Z. (2019).
  • Falck, J. R., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural overview for the proper disposal of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle this compound responsibly from bench to disposal.

Hazard Profile and Risk Assessment: Understanding the Compound

Based on data for similar carbamate compounds, researchers should assume that this compound may cause skin and eye irritation.[1][2][3] Some carbamates are also classified as causing severe skin burns and eye damage.[4][5][6] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Key Chemical and Safety Data Summary

PropertyValueSource
Molecular Formula C12H19N3O2Inferred from structure
Appearance Solid (presumed)General knowledge of similar compounds
GHS Hazard Class (presumed) Skin Irritant, Eye Irritant[1][2][3]
Potential Hazards May cause respiratory irritation.[1][2][3][5]
Incompatible Materials Strong oxidizing agents, strong acids.[5][7]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, nitrogen oxides.[7][8][9]

Regulatory Framework: Compliance is Non-Negotiable

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Carbamate-containing wastes are specifically regulated, and it is crucial to adhere to these federal guidelines, in addition to state and local regulations which may be more stringent.[10][11][12]

Wastes from the production of carbamates are listed as hazardous wastes (K-listed wastes).[13][14] While tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate itself may not be explicitly listed, its classification as a carbamate derivative necessitates that it be treated as a hazardous waste. The "derived-from" rule under RCRA stipulates that any waste derived from the treatment, storage, or disposal of a hazardous waste is also a hazardous waste.[14]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling the compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be used.[4][5][6]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is best to consult a glove compatibility chart for the specific solvent used with the compound.[4][5][6]

  • Body Protection: A lab coat is mandatory. For larger quantities, a chemically resistant apron or suit may be necessary.[4][5][6]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[15]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate and any materials contaminated with it.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate"

    • The date the waste was first added to the container.

    • The specific hazards (e.g., "Irritant," "Handle with Care").

  • Container Integrity: Ensure the container is in good condition, compatible with the chemical, and can be securely sealed.[8][15]

Step 3: Disposal Procedure for Unused or Waste Compound

For the disposal of the pure compound or any generated waste:

  • Consult your Institution's Environmental Health and Safety (EHS) Department: Your EHS department will provide specific guidance on the procedures for your institution and will be responsible for the final disposal.

  • Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system.[8][15][16]

  • Packaging for Disposal:

    • Ensure the waste container is tightly sealed.

    • Place the sealed container in a secondary containment bin to prevent spills during transport.

    • Store the waste in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials.[5]

Step 4: Decontamination of Glassware and Equipment

Any glassware or equipment that has come into contact with tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate must be decontaminated.

  • Rinse with a Suitable Solvent: Rinse the contaminated items with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound.

  • Collect the Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in the designated hazardous waste container.

  • Wash with Soap and Water: After the initial solvent rinse, the glassware can be washed with soap and water.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Step 1.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand to absorb the spill before placing it in the waste container.[5][9]

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your EHS department.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the key decision points and actions.

DisposalWorkflow Disposal Workflow for tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_final Final Disposal cluster_logic PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Label Prepare Labeled Hazardous Waste Container PPE->Label Collect_Solid Collect Solid Waste Label->Collect_Solid Collect_Liquid Collect Liquid Waste (e.g., solutions, rinsate) Label->Collect_Liquid Contaminated_Items Contaminated Items? Label->Contaminated_Items Store Store Waste in Designated Accumulation Area Collect_Solid->Store Collect_Liquid->Store Rinse Rinse Contaminated Items with Suitable Solvent Rinse->Collect_Liquid Wash Wash with Soap and Water Rinse->Wash Contact_EHS Contact EHS for Pickup and Final Disposal Store->Contact_EHS End End: Safe and Compliant Disposal Contact_EHS->End Start Start: Disposal Required Start->PPE Contaminated_Items->Rinse Yes Contaminated_Items->Store No

Caption: Decision workflow for the safe disposal of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. Always remember that when in doubt, consult your institution's Environmental Health and Safety department for guidance.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). Federal Register. [Link]

  • tert-butyl (2-{[(2S)-3-oxo-2-(phenylamino)-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}ethyl)carbamate. PubChem. [Link]

  • Safety Data Sheet. (2024). Angene Chemical. [Link]

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. (1995). Federal Register. [Link]

  • Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. (1997). EPA NEIPS. [Link]

  • tert-butyl 2-(2-chloro-3-nitropyridin-4-ylamino)ethylcarbamate Safety Data Sheets(SDS). LookChem. [Link]

  • Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. (2005). Cole-Parmer. [Link]

  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (1994). EPA NEIPS. [Link]

  • Review of the Environmental Fate of Selected Chemicals. (1977). NTIS. [Link]

  • tert-Butyl (3-ethylpyridin-2-yl)carbamate. PubChem. [Link]

  • Federal Register / Vol. 60, No. 27 / Thursday, February 9, 1995 / Rules and Regulations. GovInfo. [Link]

  • tert-Butyl carbanilate. NIST WebBook. [Link]

  • Tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate. PubChemLite. [Link]

  • Ethyl carbamate. Wikipedia. [Link]

  • tert-butyl N-(2-(ethylamino)ethyl)carbamate. PubChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.